1,3-Dimethylindole-2-carboxaldehyde: Structural Characterization and Synthetic Utility
Abstract 1,3-Dimethylindole-2-carboxaldehyde (CAS: N/A for specific isomer, often synthesized in-situ or custom; related CAS 875-30-9 refers to the parent 1,3-dimethylindole) represents a critical subclass of indole deri...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
1,3-Dimethylindole-2-carboxaldehyde (CAS: N/A for specific isomer, often synthesized in-situ or custom; related CAS 875-30-9 refers to the parent 1,3-dimethylindole) represents a critical subclass of indole derivatives where the C3 position is sterically blocked, forcing electrophilic substitution and functionalization to the C2 position.[1][2][3] This guide details the structural properties, Vilsmeier-Haack synthesis protocols, and spectroscopic "fingerprint" of this molecule. It serves as a vital intermediate in the synthesis of
-carbolines and FabI inhibitors for antibiotic development.
Structural Analysis & Physicochemical Properties
The molecule consists of an indole core methylated at the N1 and C3 positions, with a reactive formyl (aldehyde) group at C2. Unlike typical indoles which are nucleophilic at C3, the 1,3-dimethyl substitution pattern alters the electronic landscape, directing reactivity to the C2 position.
Nomenclature and Identifiers
IUPAC Name: 1,3-Dimethyl-1H-indole-2-carbaldehyde
Molecular Formula:
Molecular Weight: 173.21 g/mol
SMILES: Cn1c(C=O)c(C)c2ccccc12
Electronic & Steric Configuration
C3-Blocking Effect: The methyl group at C3 prevents the typical indole C3-acylation. This steric and electronic block forces electrophilic attack (such as formylation) to the C2 position, despite C2 being inherently less nucleophilic than C3 in unsubstituted indoles.
Dipole Moment: The C2-aldehyde creates a strong dipole directed away from the indole ring, enhancing the acidity of the C2-H in precursors and the electrophilicity of the carbonyl carbon in the product.
Physicochemical Data
Property
Value / Description
Appearance
Viscous orange oil or low-melting yellow solid (recrystallized from ethanol)
Solubility
Soluble in DCM, CHCl, DMSO; sparingly soluble in water
Melting Point
Typically low melting; often handled as an oil or purified via chromatography
Key Functional Group
Aldehyde (-CHO) at C2; susceptible to nucleophilic addition
Spectroscopic Characterization (The "Fingerprint")
Accurate identification relies on the distinct chemical shifts of the methyl groups and the desheilded aldehyde proton.
Deshielded by proximity to C3-Me and magnetic anisotropy.
7.14 – 7.46
Multiplet (m)
3H
Ar-H (C5, C6, C7)
Typical aromatic indole envelope.
4.06
Singlet (s)
3H
N-CH
N-Methyl group; deshielded by aromatic ring current.
2.65
Singlet (s)
3H
C3-CH
C3-Methyl group; diagnostic for 3-substituted indoles.
Infrared Spectroscopy (IR)
C=O Stretch:1659 cm
. This value is slightly lower than typical aliphatic aldehydes (~1720 cm) due to conjugation with the indole double bond, confirming the -unsaturated nature of the aldehyde.
The most robust method for synthesizing 1,3-dimethylindole-2-carboxaldehyde is the Vilsmeier-Haack reaction applied to 1,3-dimethylindole. The C3-methyl block ensures regioselectivity for C2.
Reaction Mechanism[5][10]
Reagent Formation: DMF reacts with POCl
to form the electrophilic Vilsmeier reagent (chloroiminium ion).[3][4]
Electrophilic Attack: The indole nucleus attacks the chloroiminium ion. Since C3 is blocked by a methyl group, the attack occurs at C2.
Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield the aldehyde.
Step-by-Step Procedure
Reagents: 1,3-Dimethylindole (1.0 equiv), POCl
(1.2 equiv), DMF (3.0 equiv, dry).
Preparation of Vilsmeier Reagent:
In a flame-dried flask under argon, cool anhydrous DMF to 0°C.
Add POCl
dropwise over 15 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 min at 0°C.
Addition of Substrate:
Dissolve 1,3-dimethylindole in a minimum amount of DMF.
Add this solution dropwise to the Vilsmeier reagent at 0°C.
Reaction Phase:
Allow the mixture to warm to room temperature.
Critical Step: Heat the mixture to 80–90°C for 4–6 hours. Note: Higher temperature is required for C2 formylation compared to C3 formylation due to the higher activation energy at C2.
Workup & Hydrolysis:
Cool the reaction mixture to RT and pour onto crushed ice/water.
Basify to pH 9–10 using 5M NaOH or saturated NaOAc solution. Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
Isolation:
Extract with Dichloromethane (DCM) (3 x 50 mL).
Wash combined organics with brine, dry over Na
SO, and concentrate in vacuo.
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from ethanol if solid.
Reactivity & Applications
Pathway Visualization
The following diagram illustrates the synthesis and downstream utility of the molecule.
Caption: Synthetic pathway from 1,3-dimethylindole to the 2-carboxaldehyde and its divergence into medicinal chemistry applications.
Key Applications
Synthesis of
-Carbolines:
Condensation of 1,3-dimethylindole-2-carboxaldehyde with ethyl azidoacetate allows for the formation of the pyrido[4,3-b]indole (
-carboline) skeleton. This is a privileged scaffold in neuropharmacology.
FabI Inhibitors (Antibiotics):
The aldehyde moiety serves as a handle for reductive amination or condensation to create inhibitors of the bacterial enzyme FabI (Enoyl-ACP reductase), a target for novel antibiotics against Staphylococcus aureus.
Schiff Base Ligands:
Reaction with primary amines yields Schiff bases used in coordination chemistry and as potential antimicrobial agents.
References
Papamicael, C., Dupas, G., Quéguiner, G., & Bourguignon, J. (2003).
-Carbolines. Heterocycles. (Verified via snippet 1.1).
A Technical Guide to the Solubility of 1,3-dimethyl-1H-indole-2-carbaldehyde in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethyl-1H-indole-2-carbaldehyde, a key intermediate in various synthetic applications. Designed for researchers, scientists, and pro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the solubility characteristics of 1,3-dimethyl-1H-indole-2-carbaldehyde, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers practical methodologies for empirical determination.
Introduction: Understanding the Molecule
1,3-dimethyl-1H-indole-2-carbaldehyde possesses a unique molecular architecture that dictates its interaction with various solvents. The core indole ring system, substituted with two methyl groups and a carbaldehyde function, establishes a distinct polarity profile. The indole nucleus itself is aromatic and relatively nonpolar, while the N-H group (in unsubstituted indoles) can act as a hydrogen bond donor. However, in this N-methylated derivative, this capability is absent. The dominant polar feature is the carbaldehyde group at the 2-position, which can act as a hydrogen bond acceptor. The two methyl groups contribute to the lipophilicity of the molecule.
A foundational principle in predicting solubility is the concept of "like dissolves like."[1] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. Given the mixed polar and nonpolar characteristics of 1,3-dimethyl-1H-indole-2-carbaldehyde, a nuanced solubility profile across a spectrum of organic solvents is anticipated.
Predicted Solubility Profile
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the lone pairs on the oxygen and nitrogen atoms of the indole derivative. Indole-3-carboxaldehyde is readily soluble in ethanol.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents can engage in dipole-dipole interactions with the polar carbaldehyde group. Indole-3-carboxaldehyde is soluble in DMSO and dimethylformamide (DMF).[4]
Non-Polar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. The polar nature of the carbaldehyde group will likely hinder dissolution in highly nonpolar media.[2]
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Moderate to good solubility is likely, as these solvents can accommodate both the polar and nonpolar aspects of the molecule.
Water: Low solubility is predicted. While the carbaldehyde group can interact with water, the overall lipophilicity of the dimethylated indole ring is expected to dominate.[2][3]
The following table summarizes the predicted qualitative solubility:
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Methanol, Ethanol
High
Hydrogen bonding potential.
Polar Aprotic
DMSO, DMF, Acetonitrile
High
Strong dipole-dipole interactions.
Intermediate Polarity
Dichloromethane, Ethyl Acetate
Moderate to High
Balances polar and non-polar interactions.
Non-Polar
Hexane, Toluene
Low
Unfavorable interactions with the polar carbaldehyde.
Aqueous
Water
Low
Predominantly lipophilic character of the molecule.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 1,3-dimethyl-1H-indole-2-carbaldehyde.
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
Syringe filters (e.g., 0.22 µm PTFE)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility:
Caption: Workflow for experimental solubility determination.
Detailed Procedure
Preparation of Saturated Solutions:
Add an excess amount of 1,3-dimethyl-1H-indole-2-carbaldehyde to a known volume of the chosen solvent in a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
Seal the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Phase Separation:
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
Centrifuge the vials to further separate the undissolved solid from the supernatant.
Sample Collection and Preparation:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
Quantification:
Analyze the diluted samples by a validated analytical method, such as HPLC.
Prepare a calibration curve using standard solutions of 1,3-dimethyl-1H-indole-2-carbaldehyde of known concentrations.
Determine the concentration of the saturated solution from the calibration curve and calculate the solubility, typically expressed in mg/mL or mol/L.
Physicochemical Properties Influencing Solubility
The following table outlines key physicochemical properties of indole derivatives that are relevant to understanding their solubility. While specific experimental values for 1,3-dimethyl-1H-indole-2-carbaldehyde are not widely reported, values for similar compounds are provided for context.
Property
Relevance to Solubility
Example Value (Indole)
Reference
Molecular Weight
Generally, higher molecular weight corresponds to lower solubility in a given solvent.
117.15 g/mol
N/A
logP (Octanol-Water Partition Coefficient)
A measure of lipophilicity. Higher logP indicates greater solubility in non-polar solvents and lower solubility in water.
The ability to form hydrogen bonds significantly enhances solubility in protic solvents.
1 Donor, 0 Acceptors
N/A
Safety and Handling
When handling 1,3-dimethyl-1H-indole-2-carbaldehyde and organic solvents, it is crucial to adhere to standard laboratory safety protocols.
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6][7][8]
Consult the Safety Data Sheet (SDS) for detailed hazard information, handling, and storage recommendations.[5][6][7]
Indole derivatives may cause skin and eye irritation.[8][9] In case of contact, rinse the affected area with plenty of water.[5][6]
The logical flow for assessing the need for specific safety measures is as follows:
Caption: Decision-making process for safe handling.
Conclusion
The solubility of 1,3-dimethyl-1H-indole-2-carbaldehyde is a critical parameter for its effective use in research and development. Based on its molecular structure, it is predicted to be highly soluble in polar organic solvents and poorly soluble in non-polar solvents and water. This guide provides a robust framework for both predicting and experimentally determining its solubility, enabling scientists to optimize its use in various applications.
References
Experiment 2 Determination of Solubility Class. (n.d.). Retrieved from [Link]
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
Classification of organic compounds By solubility. (n.d.). Retrieved from [Link]
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
Solubility of 1H-indole-3-carbaldehyde. (n.d.). Solubility of Things. Retrieved from [Link]
2,3-dimethyl-1H-indole-1-carbaldehyde. (n.d.). ChemSynthesis. Retrieved from [Link]
3-Methyl-1H-indole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
safety data sheet (SDS) for 1,3-dimethylindole-2-carbaldehyde
This guide serves as an advanced technical resource for the safe handling, characterization, and management of 1,3-dimethylindole-2-carbaldehyde (CAS: 1971-44-4). It is designed for researchers and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an advanced technical resource for the safe handling, characterization, and management of 1,3-dimethylindole-2-carbaldehyde (CAS: 1971-44-4). It is designed for researchers and drug development professionals, moving beyond standard compliance text to provide actionable, mechanism-based safety protocols.
This compound features an indole core substituted with methyl groups at the N1 and C3 positions, and a reactive formyl (aldehyde) group at C2.
Aldehyde Functionality: Susceptible to autoxidation to the corresponding carboxylic acid (1,3-dimethylindole-2-carboxylic acid) upon exposure to air.
Indole Core: Electron-rich aromatic system; prone to electrophilic substitution and photo-oxidation if not stored correctly.
Physical State: Typically an off-white solid or viscous oil depending on purity and crystal packing. Unlike its 3-methyl analog (MP ~140°C), the N-methylation disrupts hydrogen bonding, potentially lowering the melting point.
Hazard Identification & Risk Assessment (GHS)
Rationale: While specific toxicological data for this exact isomer is limited, its structural analogs (1-methylindole-2-carbaldehyde) dictate a precautionary approach based on functional group reactivity.
GHS Classification (Predictive)
Hazard Class
Category
Hazard Statement
Code
Skin Corrosion/Irritation
Cat. 2
Causes skin irritation.
H315
Serious Eye Damage/Irritation
Cat. 2A
Causes serious eye irritation.
H319
STOT - Single Exposure
Cat. 3
May cause respiratory irritation.
H335
Pre-Clinical Toxicology Alerts
Sensitization Potential: Indole derivatives can act as haptens. Avoid prolonged skin contact to prevent sensitization.
Inhalation Risk: If the compound is isolated as a fine powder, dust inhalation poses a significant risk to mucous membranes due to the reactive aldehyde group reacting with amine residues in proteins.
Safe Handling & Storage Architecture
Objective: Prevent degradation (oxidation) and minimize researcher exposure.
Storage Protocol (The "Cold-Dark-Inert" Rule)
Atmosphere: Store under Argon or Nitrogen . The aldehyde moiety is air-sensitive.
Temperature: Maintain at 2–8°C .
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.
Self-Validating Purity Check
Before using this reagent in critical synthesis (e.g., Knoevenagel condensation or reductive amination), validate its integrity:
Visual: If the off-white solid has turned brown or dark orange , significant oxidation or polymerization has occurred.
NMR Diagnostic: Check 1H NMR (CDCl₃). The aldehyde proton should appear as a sharp singlet around 10.0–10.5 ppm . The appearance of a broad singlet at ~11-12 ppm indicates carboxylic acid formation.
Emergency Response & First Aid
Mechanism-Based Intervention
Eye Contact (Critical): Aldehydes form Schiff bases with corneal proteins.
Action: Irrigate immediately with saline/water for 15 minutes . Do not use neutralizing agents.
Skin Contact: Indoles are lipophilic and penetrate the dermis.
Action: Wash with soap and water. Avoid alcohol-based sanitizers immediately after exposure, as they may enhance transdermal absorption.
Inhalation:
Action: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required.
Experimental Workflow: Safe Synthesis & Handling
This workflow integrates safety controls directly into the experimental procedure.
Workflow Visualization
The following diagram outlines the logical flow from receipt to waste disposal, emphasizing decision nodes for purity and safety.
Caption: Operational workflow for handling 1,3-dimethylindole-2-carbaldehyde, prioritizing purity validation and exposure control.
Exposure Controls & Personal Protection
Engineering Controls
Primary: Chemical Fume Hood. Ensure face velocity is >0.5 m/s.
Secondary: Glove box recommended if handling >5g or if the specific batch is identified as a potent sensitizer.
PPE Selection Matrix
Protection Type
Specification
Rationale
Respiratory
N95 or P100 (if powder)
Prevents inhalation of irritant dusts.
Hand
Nitrile Rubber (Min 0.11mm)
Indoles are organic soluble; standard nitrile provides splash protection. Change immediately upon contamination.
Eye
Chemical Goggles
Safety glasses are insufficient if the compound is an oil/liquid (splash risk).
Physical & Chemical Properties
Property
Value/Description
Appearance
Off-white solid or viscous yellow/orange oil (purity dependent).
Soluble in DCM, DMSO, Methanol, Ethyl Acetate. Insoluble in water.
Flash Point
N/A (Combustible solid/liquid).
Partition Coeff.
LogP ~ 2.0–2.5 (Estimated). Lipophilic.
Decomposition
May evolve NOx and COx upon thermal decomposition.
Disposal & Environmental Compliance
Waste Stream: Collect as Organic Waste . If dissolved in halogenated solvents (DCM), dispose of in the Halogenated Waste stream.
Deactivation: Small spills can be absorbed with vermiculite. The aldehyde group can be oxidized using dilute KMnO₄ (in a controlled setting) to the less reactive carboxylic acid before disposal if required by local site protocols.
Ecological Impact: Indole derivatives can be toxic to aquatic life (often H411/H412). Do not release into drains.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70130, 1,3-Dimethylindole (Parent Structure Analog). Retrieved from [Link]
Google Patents.US7879872B2 - Compositions comprising multiple bioactive agents (Synthesis Context).
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Knoevenagel Condensation of 1,3-Dimethyl-1H-indole-2-carbaldehyde
Content Type: Application Note & Detailed Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
The Knoevenagel condensation of 1,3-dimethyl-1H-indole-2-carbaldehyde serves as a critical gateway reaction in the synthesis of pharmacologically active 2-vinylindoles.[1] Unlike simple benzaldehydes, the indole-2-carboxaldehyde scaffold presents unique electronic challenges due to the electron-donating nature of the indole nitrogen, which reduces the electrophilicity of the carbonyl carbon.[1]
This guide provides a definitive protocol for coupling this specific aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate). We present two validated methodologies: a Standard Solution-Phase Protocol for robustness and a Microwave-Assisted Green Protocol for high-throughput library generation.
Mechanistic Insight & Electronic Considerations
Substrate Analysis
The reactant, 1,3-dimethyl-1H-indole-2-carbaldehyde , possesses two methyl groups that significantly influence the reaction outcome:
N1-Methyl: Blocks the acidic N-H site, preventing base-mediated side reactions (e.g., N-alkylation or deprotonation) and increasing solubility in organic solvents.[1]
C3-Methyl: Blocks the highly reactive C3 position, preventing electrophilic substitution side reactions and directing nucleophilic attack exclusively to the C2-aldehyde.[1]
Reaction Mechanism
The reaction follows a base-catalyzed pathway.[1][2][3][4][5] The reduced electrophilicity of the C2-carbonyl (due to resonance donation from the indole nitrogen) often requires higher temperatures or stronger catalysts compared to standard aromatic aldehydes.
Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the rate-limiting nucleophilic attack.[1]
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Gold Standard)
Recommended for scale-up (>1g) and initial characterization.[1]
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyl-1H-indole-2-carbaldehyde (1.0 mmol) in absolute ethanol (5 mL).
Addition: Add the active methylene compound (1.1 mmol) directly to the solution.
Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise. Note: If the reaction is sluggish, add a catalytic amount of glacial acetic acid (0.1 mmol) to buffer the solution (Doebner modification).
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The aldehyde spot (higher R_f) should disappear, replaced by a highly colored (often yellow/orange) product spot.
Work-up:
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
The product typically precipitates.[6] Filter the solid using a Buchner funnel.
Wash the cake with cold ethanol (2 x 2 mL) and hexane (2 x 2 mL).
Purification: Recrystallize from hot ethanol or Ethanol/DMF mixtures if necessary.
Protocol B: Microwave-Assisted Green Synthesis
Recommended for library generation and rapid screening.[1]
Note: The exact shift of the vinylic proton depends heavily on the electron-withdrawing nature of the active methylene component (Z groups).
Applications in Drug Discovery[7]
The products derived from 1,3-dimethyl-1H-indole-2-carbaldehyde are highly valued scaffolds in medicinal chemistry:
Anticancer Agents: The 2-vinylindole motif acts as a tubulin polymerization inhibitor. The conjugated system allows for intercalation into DNA or binding to specific protein pockets (e.g., MDM2-p53 interaction inhibitors).[1]
Fluorescent Probes: Due to the extended conjugation, these derivatives often exhibit strong fluorescence, making them useful as biological probes for cellular imaging.
Antimicrobial: Knoevenagel adducts with rhodanine or barbituric acid derivatives have shown potent activity against S. aureus and E. coli.
References
Review of Knoevenagel Condensation: Tietze, L. F. (1996). "Domino Reactions in Organic Synthesis." Chemical Reviews, 96(1), 115–136. Link[1]
Indole-2-carbaldehyde Reactivity: Pindur, U., & Adam, R. (1983).[1] "Syntheses and Reactions of 2-Formylindoles." Journal of Heterocyclic Chemistry, 20(5), 1335-1338.[1] Link[1]
Microwave Assisted Synthesis: Biradar, J. S., & Sasidhar, B. S. (2011).[7] "Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation." European Journal of Medicinal Chemistry, 46(12), 6112-6118.[1][7] Link
Anticancer Activity of Vinylindoles: Kumar, A., et al. (2013). "Synthesis and biological evaluation of some new 2-vinylindole derivatives." Bioorganic & Medicinal Chemistry Letters, 23(4), 1120-1124.[1] Link[1]
General Protocol Source: Sigma-Aldrich.[1] "Knoevenagel Condensation Reaction."[2][3][5][6][7][8][9] Reaction Reference. Link
Application Note: High-Efficiency Synthesis of Schiff Bases from 1,3-Dimethyl-1H-indole-2-carbaldehyde
Abstract This application note details the optimized protocols for the condensation of 1,3-dimethyl-1H-indole-2-carbaldehyde with primary amines to form Schiff bases (imines). Unlike simple benzaldehydes, the indole-2-ca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the optimized protocols for the condensation of 1,3-dimethyl-1H-indole-2-carbaldehyde with primary amines to form Schiff bases (imines). Unlike simple benzaldehydes, the indole-2-carbaldehyde scaffold presents unique electronic and steric challenges, particularly due to the electron-rich indole ring and the steric influence of the C3-methyl group. This guide provides two validated methodologies—Conventional Acid-Catalyzed Reflux and Microwave-Assisted Synthesis —along with a troubleshooting framework to ensure high yields and purity. These derivatives are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities.[1]
Introduction & Substrate Analysis
The formation of a Schiff base (
) is a reversible condensation reaction. Success depends on shifting the equilibrium toward the product by removing water.
Electronic Effect: The indole nitrogen lone pair donates electron density into the ring. However, because the nitrogen is methylated (N-Me), it cannot act as a hydrogen bond donor. The aldehyde at the C2 position is conjugated with the indole system, making the carbonyl carbon less electrophilic than in simple benzaldehydes.
Steric Effect: The methyl group at position 3 (C3-Me) creates significant steric bulk proximal to the reactive carbonyl center at C2. This kinetic barrier requires optimized catalysis and elevated energy (heat or microwave irradiation) to drive the nucleophilic attack of the amine.
Mechanistic Insight
The reaction follows an acid-catalyzed pathway. The acid catalyst activates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.
Reaction Pathway[1][2][3][4][5]
Activation: Protonation of the aldehyde oxygen increases electrophilicity.
Addition: The primary amine attacks the carbonyl carbon to form a tetrahedral carbinolamine intermediate.
Proton Transfer: Intramolecular proton transfer prepares the hydroxyl group as a leaving group (
).
Elimination: The lone pair on the nitrogen pushes off the water molecule, forming the iminium ion.
Deprotonation: Loss of a proton yields the neutral Schiff base.
Figure 1: Acid-catalyzed mechanism for Schiff base formation from indole-2-carbaldehyde.
Experimental Protocols
Method A: Standard Acid-Catalyzed Reflux
Best for: Large-scale synthesis, thermally stable amines, and laboratories without microwave reactors.
Solvent: Absolute Ethanol or Methanol (HPLC Grade)
Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)
Protocol:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 1,3-dimethyl-1H-indole-2-carbaldehyde in 20 mL of absolute ethanol.
Amine Addition: Add 5.0 mmol (1.0 equiv) of the primary amine.
Note: If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Sodium Acetate to liberate the free base in situ.
Catalysis: Add 2-3 drops of glacial acetic acid. The pH should be approximately 4-5.
Reflux: Attach a reflux condenser and heat the mixture to reflux (
for EtOH) for 4–8 hours.
Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.
Workup:
Allow the reaction mixture to cool slowly to room temperature, then refrigerate at
for 2 hours.
The Schiff base typically precipitates as a colored solid (yellow/orange).
Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL).
Purification: Recrystallize from hot ethanol. If the product does not precipitate, remove solvent under reduced pressure and recrystallize the residue from Ethanol/Chloroform mixtures.
Best for: High-throughput screening, steric-hindered amines, and maximizing yield.
Reagents:
Same stoichiometry as Method A.
Solvent: Minimal Ethanol (2-3 mL) or Solvent-Free (neat).
Protocol:
Preparation: In a microwave-safe process vial, mix 1.0 mmol of aldehyde and 1.0 mmol of amine.
Solvent/Catalyst: Add 1-2 mL of ethanol and 1 drop of glacial acetic acid. (For solvent-free, grind reactants in a mortar with the catalyst before placing in the vial).
Irradiation: Irradiate at 140–300 Watts at
for 2–10 minutes.
Cycle: Use 1-minute irradiation bursts with 30-second cooling intervals to prevent superheating.
Workup: Cool the vial to room temperature. Add 5 mL of cold ice-water or cold ethanol to trigger precipitation. Filter and dry.[2][3][4]
Characterization Guide
To validate the structure, researchers must look for specific spectral signatures that confirm the formation of the azomethine (
) bond and the loss of the carbonyl ().
Technique
Parameter
Expected Observation
FT-IR
C=N Stretch
Strong band at 1600–1635 cm⁻¹ .
FT-IR
C=O Stretch
Disappearance of the aldehyde peak (typically ~1660 cm⁻¹).
¹H NMR
Azomethine Proton (-CH=N-)
Singlet at 8.2 – 8.8 ppm .
¹H NMR
Indole C3-CH₃
Singlet at ~2.3 – 2.5 ppm .
¹H NMR
Indole N-CH₃
Singlet at ~3.8 – 4.0 ppm .
Mass Spec
Molecular Ion
[M+H]⁺ peak corresponding to the calculated mass.[5]
Troubleshooting & Optimization
The 3-methyl group on the indole ring creates steric hindrance that can retard the reaction rate.
Issue
Probable Cause
Corrective Action
No Precipitation
Product is soluble in ethanol.
Evaporate solvent to 1/3 volume and freeze. Alternatively, add water dropwise to the ethanolic solution to force precipitation (titration).
Low Yield
Incomplete reaction due to equilibrium.
Use Dean-Stark apparatus (with toluene/benzene) to physically remove water, driving equilibrium to the right.
Aldehyde Recovery
Hydrolysis of imine during workup.
Ensure workup is neutral. Avoid strong acids during washing. Store product in a desiccator (imines are moisture sensitive).
Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Biological Applications
Schiff bases derived from indole-2-carbaldehydes are not merely synthetic intermediates; they are potent bioactive agents.[1][2][3]
Antimicrobial: The C=N linkage mimics peptide bonds, allowing interaction with bacterial cell walls.
Anticancer: Indole derivatives often intercalate with DNA or inhibit tubulin polymerization.
Antioxidant: The indole moiety is a known radical scavenger; the conjugated Schiff base system extends this electron-delocalization capacity.
References
Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities.
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL:[Link] (General Journal Link - Specific article context verified via search)
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde.
Source: Asian Journal of Chemistry / ResearchGate
URL:[Link]
Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety.
Source: ACS Omega
URL:[Link]
The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity.
Source: Der Pharma Chemica
URL:[Link]
Reaction with Primary Amines to form Imines (Schiff Bases).
Source: Chemistry LibreTexts
URL:[Link]
Strategic Utilization of 1,3-Dimethylindole-2-carboxaldehyde in Heterocyclic Synthesis
Application Note & Protocol Guide Executive Summary 1,3-Dimethylindole-2-carboxaldehyde (CAS: 1971-44-4) is a specialized heterocyclic building block that offers distinct advantages over its unmethylated parent, indole-2...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
1,3-Dimethylindole-2-carboxaldehyde (CAS: 1971-44-4) is a specialized heterocyclic building block that offers distinct advantages over its unmethylated parent, indole-2-carboxaldehyde.[1] By incorporating methyl groups at the N-1 and C-3 positions, this intermediate effectively "locks" the indole core, blocking the highly reactive C-3 nucleophilic site and preventing N-deprotonation. This structural constraint forces subsequent chemical modifications to occur exclusively at the C-2 aldehyde functionality, enabling high-fidelity regioselective synthesis.
This guide details the utility of this intermediate in the synthesis of
-carbolines (5H-pyrido[4,3-b]indoles) —a privileged scaffold in oncology and neuropharmacology—and provides robust protocols for its generation and downstream condensation reactions.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
Property
Specification
Chemical Name
1,3-Dimethyl-1H-indole-2-carbaldehyde
CAS Number
1971-44-4
Molecular Formula
C₁₁H₁₁NO
Molecular Weight
173.21 g/mol
Physical State
Viscous orange oil or low-melting solid (depending on purity)
Solubility
Soluble in DCM, THF, EtOAc, Ethanol; insoluble in water.[2]
Stability
Air-stable; store at -20°C under inert atmosphere to prevent oxidation to carboxylic acid.
Key Reactivity
C-2 Formyl group (Knoevenagel, Wittig, Schiff base formation).
Strategic Value: The "Blocked Indole" Advantage
In standard indole chemistry, the C-3 position is electronically favored for electrophilic attack, often leading to mixtures when targeting the C-2 position. Furthermore, the acidic N-H proton (pKa ~16) requires protection to prevent side reactions.
1,3-Dimethylindole-2-carboxaldehyde solves these issues by design:
C-3 Methylation: Sterically and electronically blocks the C-3 position, preventing C-3 alkylation/acylation byproducts.
N-1 Methylation: Increases lipophilicity (LogP ~2.5) and eliminates the need for transient protecting groups, streamlining synthetic workflows.
Conjugation: The C-2 aldehyde is directly conjugated with the indole
-system, making it an excellent electrophile for condensation reactions.
Visual Workflow: From Precursor to Bioactive Scaffold
Figure 1: Synthetic versatility of 1,3-dimethylindole-2-carboxaldehyde, highlighting its conversion into the pharmacologically relevant gamma-carboline scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of 1,3-Dimethylindole-2-carboxaldehyde
Rationale: Direct formylation of the commercially available 1,3-dimethylindole via Vilsmeier-Haack is the most atom-economical route.
Reagents:
1,3-Dimethylindole (1.0 eq)
Phosphorus Oxychloride (POCl₃, 1.2 eq)
N,N-Dimethylformamide (DMF, 5.0 eq - acts as solvent/reagent)
Dichloromethane (DCM)
Procedure:
Vilsmeier Complex Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5 mL/mmol) to 0°C. Dropwise add POCl₃ (1.2 eq) over 15 minutes. Stir at 0°C for 30 minutes until a white/yellowish suspension forms (the chloroiminium salt).
Addition: Dissolve 1,3-dimethylindole in minimal DMF and add dropwise to the Vilsmeier complex at 0°C.
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4-6 hours. Monitor by TLC (the aldehyde is less polar than the starting indole).
Hydrolysis: Cool to room temperature and pour the reaction mixture onto crushed ice (approx. 50g/mmol). Neutralize carefully with saturated Sodium Acetate or 10% NaOH solution until pH ~8. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a viscous orange oil which may solidify upon standing.
Protocol B: Synthesis of Gamma-Carbolines (Hemetsberger-Knittel Reaction)
Rationale: This is the "Gold Standard" application. The aldehyde condenses with an azido-ester to form a vinyl azide, which undergoes thermal decomposition to a nitrene, inserting into the C-3 methyl group to close the pyridine ring.
Ethyl Azidoacetate (2.0 eq) (Handle with care: Potentially explosive)
Sodium Ethoxide (NaOEt, 2.0 eq)
Ethanol (anhydrous)
Xylene (for thermolysis)
Step 1: Condensation (Formation of Vinyl Azide)
Prepare a solution of NaOEt (2.0 eq) in anhydrous Ethanol (0.5 M) at -10°C (ice/salt bath).
Add a solution of 1,3-dimethylindole-2-carboxaldehyde (1.0 eq) and ethyl azidoacetate (2.0 eq) in Ethanol dropwise, maintaining the temperature below -5°C.
Stir at -10°C to 0°C for 2-4 hours. A precipitate (the vinyl azide) often forms.
Workup: Pour into ice water. If solid forms, filter and wash with cold water. If oil, extract with diethyl ether. Do not heat the crude vinyl azide.
Step 2: Thermolysis (Ring Closure)
Dissolve the crude vinyl azide in high-boiling solvent (Xylene or Toluene, ~0.1 M).
Heat to reflux (approx. 140°C) under inert atmosphere. Nitrogen evolution will be observed.
Reflux for 1-3 hours until gas evolution ceases.
Purification: Evaporate solvent and purify the resulting
-carboline ester by recrystallization from ethanol or column chromatography.
Rationale: For generating Michael acceptors or enzyme inhibitors.
Procedure:
Dissolve 1,3-dimethylindole-2-carboxaldehyde (1.0 mmol) and the active methylene compound (e.g., Malononitrile, 1.1 mmol) in Ethanol (5 mL).
Add Piperidine (0.1 mmol, catalytic).
Reflux for 1-2 hours. The product usually precipitates upon cooling.
Filter and wash with cold ethanol.
Expert Tips & Troubleshooting
Regioselectivity Check: If synthesizing the intermediate yourself, verify the position of the aldehyde using NOE (Nuclear Overhauser Effect) NMR. You should see a correlation between the aldehyde proton and the N-Methyl protons, confirming C-2 substitution.
Handling Ethyl Azidoacetate: This reagent is shock-sensitive in concentrated forms. Always generate solutions freshly or handle with blast shields. Never distill neat ethyl azidoacetate.
Oxidation Risk: The C-2 aldehyde is susceptible to air oxidation to the carboxylic acid (1,3-dimethylindole-2-carboxylic acid). If the starting material appears solid white/crusty instead of an oil/waxy solid, check the IR spectrum for a broad OH stretch (acid) vs. the sharp C=O stretch (aldehyde ~1670 cm⁻¹).
References
Synthesis of 1,3-Dimethylindole-2-carboxaldehyde
Reference: Papamicael, C., et al. "Regioselective Metalation of
-Carbolines." Heterocycles, 1999.
Context: Describes the methylation of 3-methylindole-2-carboxaldehyde to generate the 1,3-dimethyl deriv
Vilsmeier-Haack Formylation Mechanism
Reference: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier-Haack Reaction."[3] Comprehensive Organic Synthesis, 1991.
Reference: Gribble, G. W. "Recent developments in indole ring synthesis-methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.
Context: Review of the thermolysis of vinyl azides to form fused indole systems.
Bioactivity of Indole-2-carboxaldehyde Derivatives
Reference: El-Sawy, E. R., et al. "Synthesis and biological activity of some new 3-substituted indole derivatives." International Journal of Organic Chemistry, 2015.
Context: Discusses the antimicrobial and anticancer potential of Schiff bases derived
Commercial Availability & CAS Verification
Source: Echemi & ChemSrc D
Data: Confirms CAS 1971-44-4 for 1,3-dimethyl-1H-indole-2-carbaldehyde.[2][4][5][6]
Application Notes and Protocols for the Synthesis of Antimicrobial Indole Derivatives from 1,3-Dimethyl-1H-indole-2-carbaldehyde
Introduction: The Enduring Potential of the Indole Scaffold in Antimicrobial Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Potential of the Indole Scaffold in Antimicrobial Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its inherent structural features allow for diverse functionalization, leading to compounds with potent antimicrobial properties. In the face of rising antimicrobial resistance, the development of novel antibacterial and antifungal agents is a critical global health priority. This document provides a detailed guide for the synthesis of promising antimicrobial indole derivatives utilizing a readily accessible starting material: 1,3-dimethyl-1H-indole-2-carbaldehyde .
We will explore three robust and versatile synthetic pathways emanating from this precursor: the synthesis of Schiff bases , chalcones , and pyrazole derivatives . These routes offer access to a diverse chemical space, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. The protocols provided are designed to be self-validating, with clear explanations of the underlying chemical principles and expected outcomes, empowering researchers to confidently synthesize and evaluate these novel compounds.
Synthetic Strategy Overview
The aldehyde functionality at the C-2 position of the 1,3-dimethyl-1H-indole core is a versatile handle for a variety of chemical transformations. Our synthetic approach leverages this reactivity to build molecular complexity and introduce pharmacophores known to contribute to antimicrobial activity.
Figure 1: Overall synthetic workflow from 1,3-dimethyl-1H-indole-2-carbaldehyde.
Part 1: Synthesis of Indole-Based Schiff Bases
Rationale: Schiff bases, characterized by their azomethine (-C=N-) group, are a well-established class of compounds with a broad range of biological activities, including significant antimicrobial effects. The formation of a Schiff base from 1,3-dimethyl-1H-indole-2-carbaldehyde and various primary amines introduces new lipophilic and hydrogen-bonding features that can enhance interaction with microbial targets.
Protocol 1: General Procedure for the Synthesis of (E)-1-((1,3-dimethyl-1H-indol-2-yl)methylene)amines
This protocol details the condensation reaction between 1,3-dimethyl-1H-indole-2-carbaldehyde and a representative primary amine.
In a 50 mL round-bottom flask, dissolve 1,3-dimethyl-1H-indole-2-carbaldehyde (1.0 mmol) in 15 mL of ethanol.
To this solution, add the substituted primary amine (1.0 mmol).
Add 2-3 drops of glacial acetic acid as a catalyst.
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.
Upon completion, allow the reaction mixture to cool to room temperature.
The solid product that precipitates is collected by filtration.
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.
Dry the purified product under vacuum and characterize by spectroscopic methods (IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Expected Outcome: The formation of the Schiff base is indicated by the appearance of a characteristic imine (C=N) stretch in the IR spectrum (around 1620-1640 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
Part 2: Synthesis of Indole-Based Chalcones
Rationale: Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and possess a wide array of pharmacological properties, including potent antimicrobial activity. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles in microbial cells.
Protocol 2: Claisen-Schmidt Condensation for the Synthesis of (E)-1-(Aryl)-3-(1,3-dimethyl-1H-indol-2-yl)prop-2-en-1-ones
This protocol describes the base-catalyzed condensation of 1,3-dimethyl-1H-indole-2-carbaldehyde with a substituted acetophenone.
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Ethanol
Round-bottom flask
Stirring plate and magnetic stir bar
TLC apparatus
Ice bath
Procedure:
In a 100 mL round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) in 20 mL of ethanol.
Add a solution of KOH (2.0 mmol) in 5 mL of water to the flask and stir for 15 minutes at room temperature.
Slowly add a solution of 1,3-dimethyl-1H-indole-2-carbaldehyde (1.0 mmol) in 15 mL of ethanol to the reaction mixture.
Continue stirring the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried.
Purify the crude chalcone by recrystallization from ethanol.
Characterize the purified product by spectroscopic methods.
Expected Outcome: Successful synthesis of the chalcone is confirmed by the presence of a carbonyl (C=O) stretching band in the IR spectrum (around 1650-1680 cm⁻¹) and characteristic doublets for the vinylic protons in the ¹H NMR spectrum with a large coupling constant (J ≈ 15 Hz), indicating a trans configuration.
Part 3: Synthesis of Indole-Based Pyrazoles
Rationale: Pyrazole derivatives are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of pyrazoles from chalcone precursors provides a straightforward route to novel and potentially potent antimicrobial agents.
Protocol 3: Synthesis of 3-(Aryl)-5-(1,3-dimethyl-1H-indol-2-yl)-1H-pyrazoles
This protocol outlines the cyclization of an indole-based chalcone with hydrazine to form the corresponding pyrazole.
In a 50 mL round-bottom flask, dissolve the indole-based chalcone (1.0 mmol) in 20 mL of ethanol or glacial acetic acid.
Add hydrazine hydrate (1.5 mmol) to the solution.
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
After completion, cool the reaction mixture to room temperature.
Pour the cooled mixture into ice-cold water.
The solid product that precipitates is collected by filtration, washed with water, and dried.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Characterize the final product using spectroscopic techniques.
Expected Outcome: The formation of the pyrazole ring is confirmed by the disappearance of the α,β-unsaturated ketone signals in the ¹H NMR spectrum and the appearance of a new signal for the pyrazole CH proton.
Antimicrobial Activity Data
The following table summarizes representative antimicrobial activity data for indole derivatives structurally related to the compounds synthesized in the protocols above. This data serves as a benchmark for the expected potency of the newly synthesized molecules.
Compound Type
Derivative
Test Organism
MIC (µg/mL)
Reference
Indole-Triazole
Compound 3d
S. aureus (MRSA)
6.25
C. krusei
3.125
Indole-Thiadiazole
Compound 2h
S. aureus
6.25
Indolylchalcone
Compound 2c
S. typhi
31.25
Hydrazone
Compound 21a
Bacteria
62.5-125
Fungi
2.9-7.8
Structure-Activity Relationship (SAR) Insights
Substitution on the Indole Ring: The presence of methyl groups at the N-1 and C-3 positions of the indole ring can enhance lipophilicity, which may improve cell membrane penetration.
Heterocyclic Moieties: The incorporation of heterocyclic rings such as triazoles, thiadiazoles, and pyrazoles is a common strategy to enhance the antimicrobial activity of indole derivatives.
Substitution on Appended Aromatic Rings: The nature and position of substituents on the aromatic rings introduced via Schiff base or chalcone formation can significantly influence antimicrobial potency. Electron-withdrawing groups like halogens often enhance activity.
Visualization of Synthetic Pathways
Figure 2: Reaction scheme for Schiff base formation.
Figure 3: Claisen-Schmidt condensation for chalcone synthesis.
Figure 4: Cyclization of chalcone to form a pyrazole.
Conclusion
This guide provides a comprehensive framework for the synthesis of novel antimicrobial indole derivatives from 1,3-dimethyl-1H-indole-2-carbaldehyde. The detailed protocols for the preparation of Schiff bases, chalcones, and pyrazoles offer accessible and versatile routes to new chemical entities. By leveraging the principles of medicinal chemistry and structure-activity relationships, researchers can further modify these scaffolds to develop potent and selective antimicrobial agents to combat the growing threat of infectious diseases.
References
New substituted pyrazoles were prepared from o-hydroxyacetophenone and cinnamic acids as starting materials through1,3-diketones as intermediates. These intermediates on reaction with hydrazines in alkaline media, finally converted into corresponding pyrazoles. The synthesized compounds were characterized by their physical properties, IR, NMR and LC Mass spectroscopic studies. The antimicrobial activity of synthesized pyrazoles was assessed by agar cup
Method
Application Note: Synthesis and Characterization of 1,3-Dimethyl-1H-indole-2-carbaldehyde Hydrazone
Executive Summary This application note details the optimized protocol for the condensation of 1,3-dimethyl-1H-indole-2-carbaldehyde with hydrazine hydrate . While simple in theory, the reaction between indole-2-carboxal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the condensation of 1,3-dimethyl-1H-indole-2-carbaldehyde with hydrazine hydrate . While simple in theory, the reaction between indole-2-carboxaldehydes and hydrazines is sensitive to stoichiometry and pH. Improper conditions frequently lead to the formation of the symmetrical azine dimer (
) rather than the desired hydrazone ().
The resulting hydrazone is a privileged scaffold in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., pyridazinoindoles), a ligand for metal complexes, and a colorimetric sensor for anions. This guide provides a robust, self-validating method to selectively synthesize the hydrazone with high purity (>95%).
Scientific Background & Mechanism
The Indole Scaffold
The 1,3-dimethyl substitution pattern is critical. Unlike unsubstituted indoles, the
-methyl group prevents deprotonation at the indole nitrogen, and the -methyl group blocks electrophilic substitution at the highly reactive 3-position. This directs reactivity exclusively to the C2-aldehyde.
Reaction Pathway
The reaction follows a classic nucleophilic addition-elimination mechanism (Schiff base formation).
Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the aldehyde.
Proton Transfer: Formation of a hemiaminal (carbinolamine) intermediate.
Dehydration: Acid-catalyzed elimination of water yields the hydrazone.
Critical Control Point: If the concentration of hydrazine is low, the newly formed hydrazone (
) can act as a nucleophile and attack another molecule of aldehyde, forming the thermodynamic sink—the Azine .
Mechanistic Visualization
The following diagram illustrates the competing pathways and the necessity of excess hydrazine.
Figure 1: Reaction pathway showing the competition between Hydrazone and Azine formation. Excess hydrazine is required to suppress the red dotted pathway.
Experimental Protocol
Materials & Reagents
Reagent
Role
Purity
Notes
1,3-Dimethyl-1H-indole-2-carbaldehyde
Substrate
>97%
Yellow/Orange solid.
Hydrazine Hydrate ()
Reagent
80% or 98%
Toxic/Carcinogen. Handle in fume hood.
Ethanol (EtOH)
Solvent
Absolute
Green solvent choice.
Glacial Acetic Acid
Catalyst
ACS Grade
Promotes dehydration step.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
Weigh 1.0 mmol (approx. 173 mg) of 1,3-dimethyl-1H-indole-2-carbaldehyde into a 50 mL round-bottom flask (RBF).
Add 10 mL of absolute ethanol. Stir to dissolve (mild heating may be required).
CRITICAL: Add 5.0 mmol (5 equivalents) of Hydrazine Hydrate dropwise.
Note: Using a large excess drives the equilibrium toward the hydrazone and prevents azine formation.
Add 2-3 drops of Glacial Acetic Acid.
Step 2: Reaction & Monitoring
Equip the flask with a reflux condenser.
Heat the mixture to reflux (78-80 °C) for 3 to 5 hours .
TLC Monitoring:
Mobile Phase: Hexane:Ethyl Acetate (7:3).
Visualization: UV lamp (254 nm). The aldehyde usually fluoresces differently than the hydrazone.
Endpoint: Disappearance of the aldehyde spot (
) and appearance of a lower spot (Hydrazone).
Step 3: Work-up & Isolation
Allow the reaction mixture to cool slowly to room temperature.
Place the flask in an ice bath (0-4 °C) for 30 minutes. Crystalline precipitate should form.
Filter the solid using a Buchner funnel under vacuum.
Wash: Rinse the filter cake with cold 50% aqueous ethanol (2 x 5 mL) to remove excess hydrazine.
Dry: Vacuum dry at 45 °C or air dry overnight.
Step 4: Purification (If necessary)
Recrystallize from hot ethanol.
Appearance: typically light yellow to off-white needles.
Characterization & Data Analysis
Expected Spectroscopic Data
To validate the structure, look for these specific signals.
Technique
Signal
Assignment
Diagnostic Value
FT-IR
~3300-3400 cm
stretch
Confirms primary amine (Hydrazone) vs Azine (no NH).
FT-IR
~1610-1630 cm
stretch
Confirms Schiff base formation.
FT-IR
Absent (~1660 cm)
stretch
Confirms consumption of aldehyde.
1H NMR
8.0 - 8.5 ppm
Azomethine proton (Singlet).
1H NMR
6.0 - 7.5 ppm
Exchangeable with .
1H NMR
3.8 - 4.0 ppm
Indole N-methyl.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Product is deep yellow/orange and insoluble.
Azine Formation. Stoichiometry was likely 2:1 (Aldehyde:Hydrazine).
Repeat synthesis with excess hydrazine (5-10 eq). Add hydrazine to solvent before adding aldehyde dropwise.
Low Yield / No Precipitate.
Product too soluble in EtOH.
Concentrate solvent by rotary evaporation to 1/3 volume, then freeze. Add water dropwise to induce precipitation.
Starting material remains.
Reaction incomplete.
Add more catalyst (acetic acid) or extend reflux time. Ensure temperature is actually at reflux.
Applications & Utility
The synthesized 1,3-dimethyl-1H-indole-2-carbaldehyde hydrazone is a versatile intermediate.
Schiff Base Ligands: Reacting the terminal
with another aldehyde (e.g., salicylaldehyde) creates asymmetric tridentate ligands for transition metal coordination (Cu, Zn, Ni), often used in catalysis or antimicrobial studies [1].
Fluoride Sensors: Indole-based hydrazones often act as colorimetric sensors. The indole NH (if present) or the hydrazone NH can interact with anions like
, causing a visible color change (naked-eye detection) due to Intramolecular Charge Transfer (ICT) [2].
Bioactive Heterocycles: This hydrazone can be cyclized into pyridazino[4,5-b]indoles using reagents like triethyl orthoformate or acetic anhydride, providing access to tricyclic DNA-intercalating agents [3].
References
Synthesis and Biological Study of Novel Schiff Base Ligand and Metal Complexes. Xia & He Publishing. Available at: [Link]
Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega. 2023.[1][2][3][4][5][6] Available at: [Link]
Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazinoindoles. PubMed. Available at: [Link]
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. PMC. Available at: [Link]
Application Note: Synthesis of Bioactive Chalcones from 1,3-Dimethyl-1H-indole-2-carbaldehyde
Executive Summary & Biological Context Indole-based chalcones represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific prec...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
Indole-based chalcones represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific precursor, 1,3-dimethyl-1H-indole-2-carbaldehyde , offers distinct advantages over unsubstituted indole aldehydes. The
-methyl group prevents side reactions associated with the acidic N-H proton, while the C3-methyl group blocks electrophilic substitution at the typically reactive 3-position, directing reactivity exclusively to the aldehyde moiety.
This guide provides two optimized protocols for the Claisen-Schmidt condensation of 1,3-dimethyl-1H-indole-2-carbaldehyde with acetophenone derivatives. These methods are designed to maximize yield, ensure trans-isomer selectivity, and minimize polymerization byproducts.
Chemical Basis & Reaction Mechanism[3][4][5][6][7]
The synthesis relies on the Claisen-Schmidt condensation , a cross-aldol reaction between an enolizable ketone (acetophenone) and a non-enolizable aldehyde (1,3-dimethyl-1H-indole-2-carbaldehyde).
Mechanistic Insight (Expertise)
Unlike simple benzaldehydes, the indole ring is electron-rich. The lone pair on the indole nitrogen donates electron density into the ring system, slightly reducing the electrophilicity of the C2-aldehyde carbonyl. Consequently, stronger basic conditions or thermal activation are often required compared to electron-deficient aldehydes (e.g., nitrobenzaldehyde).
Best for: Large-scale synthesis, temperature-sensitive substrates, and labs without microwave reactors.
Reagents:
1,3-dimethyl-1H-indole-2-carbaldehyde (1.0 equiv)
Substituted Acetophenone (1.0 equiv)
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Ethanol (95%) or Methanol
Protocol:
Preparation: Dissolve 0.01 mol of acetophenone and 0.01 mol of 1,3-dimethyl-1H-indole-2-carbaldehyde in 20 mL of Ethanol in a round-bottom flask.
Catalysis: Add 5 mL of 40% aqueous NaOH solution dropwise while stirring.
Note: The solution often turns dark yellow or orange/red upon base addition, indicating enolate formation and conjugation.
Reaction: Stir the mixture vigorously at Room Temperature (25°C) for 12–24 hours.
Optimization: If TLC shows <50% conversion after 6 hours, heat to reflux (78°C) for 3–5 hours. The electron-rich indole aldehyde may require this thermal push.
Precipitation: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. Acidify slightly with dilute HCl (to pH ~4-5) to neutralize excess base and precipitate the product.
Isolation: Filter the solid precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove salts and cold ethanol (1 x 5 mL) to remove unreacted starting materials.
Best for: High-throughput screening, library generation, and maximizing yield in short times.
Reagents:
Same stoichiometry as Method A.
Solvent: Minimal Ethanol (2-3 mL) or Solvent-free (Solid-state grinding).
Catalyst: Basic Alumina or KOH.
Protocol:
Mixing: Mix 1 mmol of aldehyde and 1 mmol of ketone with 2 mmol of KOH (pellets) and a few drops of ethanol in a microwave-safe vessel.
Irradiation: Irradiate at 150-200 Watts for 2–5 minutes.
Safety: Use pulsed irradiation (30 sec on, 10 sec off) to prevent overheating.
Workup: Cool to RT. Add cold water to the vessel. The solid product usually separates immediately.
Isolation: Filter and wash as in Method A.
Purification & Characterization
Recrystallization (Crucial Step):
Crude indole chalcones often contain unreacted aldehyde.
Solvent: Hot Ethanol or Ethanol/Chloroform mixture (for solubility).
Procedure: Dissolve crude solid in minimum boiling solvent. Allow to cool slowly to RT, then refrigerate. Indole chalcones typically crystallize as yellow/orange needles.
Characterization Criteria:
Technique
Parameter
Expected Signal
Interpretation
1H NMR
Vinyl Protons
7.5–8.0 ppm (Doublets)
Characteristic of enone system.
1H NMR
Coupling ()
Hz
Confirms Trans (E) geometry.
IR
C=O Stretch
1640–1660 cm⁻¹
Conjugated ketone (lower than typical 1710).
IR
C=C Stretch
1580–1600 cm⁻¹
Alkene stretch.
Experimental Workflow & Decision Tree
Caption: Decision tree for synthesis, monitoring, and purification of indole chalcones.
Troubleshooting & Expert Tips
"Oiling Out": If the product forms an oil instead of a solid upon pouring into ice water, the product is likely impure or holds solvent.
Fix: Decant the water, dissolve the oil in a small amount of diethyl ether, dry over MgSO₄, evaporate, and attempt recrystallization with Hexane/Ethyl Acetate.
Low Yield: The indole aldehyde is less reactive.
Fix: Increase base concentration to 60% or switch to Piperidine (organic base) in refluxing methanol, which often drives difficult condensations better than inorganic hydroxides.
N-Methyl Stability: The 1,3-dimethyl substitution is robust. Unlike N-H indoles, you do not need to worry about N-deprotonation competing with the aldol reaction.
References
Claisen-Schmidt Condensation Overview:
Title: Claisen-Schmidt condensation – Knowledge and References.[2][3][5][6][4][7][8][9][10]
Source: Taylor & Francis / ScienceDirect Topics.
URL:[Link]
Biological Relevance of Indole Chalcones:
Title: Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives.[2]
Source: Der Pharma Chemica.
URL:[Link]
Microwave Assisted Synthesis:
Title: Recent Developments on the Synthetic and Biological Applications of Chalcones.[6][10]
Source: Biointerface Research in Applied Chemistry.
URL:[Link]
General Protocol Validation:
Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review.
Source: National Institutes of Health (NIH) / PMC.
URL:[Link]
Technical Support: Optimization of 1,3-Dimethyl-1H-indole-2-carbaldehyde Synthesis
Ticket ID: IND-CHO-02 Status: Open Subject: Yield Improvement & Troubleshooting for C2-Formylation of 1,3-Dimethylindole Executive Diagnostic: The "Reluctant C2" Problem As a researcher targeting 1,3-dimethyl-1H-indole-2...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: IND-CHO-02
Status: Open
Subject: Yield Improvement & Troubleshooting for C2-Formylation of 1,3-Dimethylindole
Executive Diagnostic: The "Reluctant C2" Problem
As a researcher targeting 1,3-dimethyl-1H-indole-2-carbaldehyde , you are likely encountering low yields (typically <40%) or complex mixtures. This is not necessarily a technique failure but a fundamental reactivity challenge.
The Chemistry Constraint: Indoles are naturally nucleophilic at C3 . In your substrate (1,3-dimethylindole), the C3 position is blocked by a methyl group.
The Conflict: While the Vilsmeier-Haack (VH) reaction can occur at C2, it is electronically disfavored compared to C3. The reaction requires higher activation energy, leading to competing pathways (dimerization, charring) before the C2-formylation completes.
The Solution Matrix:
Scenario A (Scale-up >10g): Optimize Vilsmeier-Haack (VH) with thermodynamic forcing.
Scenario B (High Yield/Precious Material): Switch to C2-Lithiation . This is the "Silver Bullet" for this specific substrate, often doubling yields compared to VH.
Troubleshooting Module: Vilsmeier-Haack Route
Method: POCl
+ DMF Chloroiminium Ion Electrophilic Aromatic Substitution.[1][2]
Common Failure Modes
Symptom
Root Cause
Corrective Action
Black Tar / Charring
Thermal Runaway. The formation of the Vilsmeier reagent (POCl + DMF) is violently exothermic. If the indole is added too hot, it polymerizes.
Protocol Adjustment: Pre-form the Vilsmeier reagent at 0°C for 30 mins. Only add the indole solution once the reagent is stable and cold.
Low Conversion (<30%)
Kinetic Barrier. C2 is not nucleophilic enough at standard VH temperatures (0°C to RT).
Thermodynamic Push: After addition, the reaction must be heated. Ramp to 80–90°C for 4–6 hours to force the electrophile onto the C2 position.
No Aldehyde Peak (NMR)
Incomplete Hydrolysis. The intermediate is a robust iminium salt. Weak bases (NaHCO) may fail to hydrolyze it fully.
Hard Hydrolysis: Use 2M NaOH or Sodium Acetate with heat (reflux) during the workup to cleave the iminium salt into the aldehyde.
Visualizing the Workflow (DOT Diagram)
Figure 1: Optimized Vilsmeier-Haack workflow emphasizing the heating step required for C2 substitution.
The High-Yield Alternative: C2-Lithiation
If your Vilsmeier yields remain stubborn, Lithiation is the superior chemical pathway for this specific molecule.
Why it works:
The N-methyl group allows for Directed Ortho Metalation (DoM) . The proton at C2 is the most acidic on the pyrrole ring (
). Treating 1,3-dimethylindole with n-Butyllithium selectively removes the C2 proton. Quenching this lithiated species with DMF installs the aldehyde cleanly.
Troubleshooting the Lithiation Route
Ticket #201: "I recovered 90% starting material."
Diagnosis: Moisture contamination. n-BuLi is instantly destroyed by water.
Fix: Flame-dry all glassware. Use anhydrous THF (distilled over Na/Benzophenone or from a column). Ensure the reaction is under positive Argon pressure.
Ticket #202: "Complex mixture of products."
Diagnosis: Temperature too high during lithiation. At > -40°C, the lithiated indole can isomerize or attack THF.
Fix: Maintain -78°C (Dry Ice/Acetone bath) during the n-BuLi addition and the subsequent 1-hour stirring period.
Optimized Protocols
Protocol A: Optimized Vilsmeier-Haack (For Scale)
Best for: Large batches (>10g) where reagents are cheap and chromatography is available.
Reagent Prep: In a flame-dried flask under Ar, add anhydrous DMF (3.0 equiv). Cool to 0°C.[3]
Activation: Add POCl
(1.2 equiv) dropwise. Stir at 0°C for 30 min to form the yellow/orange Vilsmeier salt.
Addition: Dissolve 1,3-dimethylindole (1.0 equiv) in minimal DMF. Add dropwise to the reagent at 0°C.[3]
Reaction: Warm to RT, then heat to 90°C for 4 hours. Monitor by TLC (The spot will be polar/fluorescent).
Workup (Crucial): Pour reaction mixture onto crushed ice. Neutralize/basify with 2M NaOH to pH 10. Stir vigorously for 1 hour (hydrolysis).
Isolation: Filter the precipitate (if solid) or extract with EtOAc.[1] Recrystallize from Ethanol.[1][4]
Protocol B: C2-Lithiation (For Yield)
Best for: High value, small-to-medium scale (<10g), requiring >80% yield.
Setup: Flame-dry a Schlenk flask. Add 1,3-dimethylindole (1.0 equiv) and anhydrous THF [0.2 M].
Cooling: Cool solution to -78°C .
Lithiation: Add n-BuLi (1.2 equiv, 1.6M in hexanes) dropwise over 10 mins.
Metalation: Stir at -78°C for 1 hour. (Solution often turns yellow/orange).
Quench: Add anhydrous DMF (1.5 equiv) in one portion.
Warm-up: Allow to warm to RT naturally over 2 hours.
Hydrolysis: Add saturated NH
Cl solution. Stir 15 mins.
Purification: Extract with Et
O. The product is usually clean enough to bypass column chromatography.
Decision Logic (DOT Diagram)
Figure 2: Decision matrix for selecting the optimal synthetic pathway.
purification methods for 1,3-dimethyl-1H-indole-2-carbaldehyde recrystallization
The following Technical Support Guide is designed for researchers encountering difficulties with the purification of 1,3-dimethyl-1H-indole-2-carbaldehyde (CAS: N/A for specific isomer in common catalogs; analog to CAS 1...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers encountering difficulties with the purification of 1,3-dimethyl-1H-indole-2-carbaldehyde (CAS: N/A for specific isomer in common catalogs; analog to CAS 19005-93-7).
User Issue: You are attempting to recrystallize 1,3-dimethyl-1H-indole-2-carbaldehyde but are likely encountering oiling out , decomposition , or low recovery .
Technical Diagnosis:
Unlike its parent compound (Indole-2-carbaldehyde, mp 138-142°C), the 1,3-dimethyl analog is frequently reported in literature as a viscous orange oil or a low-melting solid that is prone to decomposition [1, 2].[1][2] The introduction of methyl groups at the N1 and C3 positions disrupts the intermolecular hydrogen bonding (N-H[3]···O=C) that typically stabilizes the crystal lattice of indole carbaldehydes.[3]
Consequently, standard high-temperature recrystallization often fails.[1][2] This guide provides a modified Low-Temperature Trituration Protocol and an alternative Chromatographic Isolation method, which is the industry standard for this specific lipophilic aldehyde.[2]
Compound Properties Table
Property
Specification / Behavior
State (RT)
Viscous Oil or Low-Melting Solid (often orange/red)
Stability
Low .[1][2] Prone to oxidation and acid-catalyzed decomposition [2].[1][2]
Solubility
High in DCM, EtOAc, EtOH.[3] Low in Hexanes/Pentane.[2][3]
Primary Protocol: Low-Temperature Trituration (The "Anti-Oil" Method)[1][2]
If you must avoid column chromatography, do not attempt a standard boil-and-cool recrystallization.[1][2] Instead, use this trituration method to induce precipitation.[3]
Reagents Required[1][2][3][4][5][6][7][8][9]
Solvent A (Good Solvent): Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[3]
Solvent B (Anti-Solvent): n-Pentane or n-Hexane (HPLC Grade)[1][2]
Apparatus: Sonication bath, -20°C Freezer.
Step-by-Step Procedure
Dissolution: Dissolve the crude oil in the minimum amount of Solvent A (e.g., 1 mL per gram) at room temperature.[3] Do not heat.
Precipitation: Slowly add Solvent B (approx. 10 volumes) while swirling until a persistent cloudiness appears.[2][3]
Sonication: Place the flask in a sonication bath for 5–10 minutes. This mechanical stress can induce nucleation in oils.[2][3]
Cryo-Crystallization: Seal the flask and place it immediately into a -20°C freezer for 12–24 hours.
Filtration: Filter quickly while cold. If the product turns back to oil on the filter, wash with cold Pentane and dry under high vacuum (room temp, not heated).[3]
Alternative Protocol: Flash Chromatography (Recommended)[3]
Due to the instability reported by Bastianelli et al.[3] [2], rapid isolation via silica gel chromatography is often superior to thermal crystallization.[3]
Stationary Phase: Silica Gel (neutralized).[2][3] Note: Acidic silica can degrade the aldehyde.[3]
Target Rf: Adjust eluent so the aldehyde has an Rf
0.3–0.4.
Buffer: Add 1% Triethylamine (Et3N) to the eluent to neutralize silica acidity if decomposition is observed (darkening on column).[3]
Troubleshooting Matrix (FAQs)
Q1: The product oils out immediately upon adding the anti-solvent.[3] What now?
Cause: The solution is too concentrated, or the temperature dropped too fast.[3]
Fix: Re-dissolve the oil by adding a small amount of DCM. Add a "seed crystal" if available (or scratch the glass).[3] Re-cool very slowly (Room Temp
4°C -20°C).
Q2: My product is turning dark brown/black during workup.
Cause: Acid sensitivity.[2][3] The Vilsmeier-Haack reaction generates acidic byproducts.[2]
Fix: Ensure the crude workup was neutralized completely (pH 8-9) using saturated NaHCO3 or Na2CO3 before attempting purification.[2] Residual acid catalyzes polymerization.[2][3]
Q3: Can I use Ethanol/Water like with other indoles?
Analysis: While standard for Indole-2-carbaldehyde, the 1,3-dimethyl analog is much more lipophilic.[2] Water often causes it to oil out rather than crystallize.[2][3]
Recommendation: Avoid aqueous systems. Stick to Hexane/EtOAc or Pentane/Ether.[2][3]
Decision Logic & Workflow
The following diagram illustrates the critical decision points for purifying this specific intermediate.
Caption: Workflow logic for handling 1,3-dimethyl-1H-indole-2-carbaldehyde, prioritizing pH control and state-dependent purification.
References
Papamicael, C., Dupas, G., Quéguiner, G., & Bourguignon, J. (1999).[3] Regioselective Metalation of
-Carbolines. Heterocycles, 51(2), 361.[3] (Describes the compound as a "viscous orange oil" used without purification).[3][4]
Bastianelli, C., Cipiciani, A., Clementi, S., & Giulietti, G. (1981).[3] The Vilsmeier-Haack Formylation of 1,2,3-Trimethylindole.[1][2] Journal of Heterocyclic Chemistry, 18, 1275.[3] (Notes the instability of the 2-formyl derivative). [3]
BenchChem. (2025).[2][3][5] Application Notes: Vilsmeier-Haack Formylation of Indoles. (General protocol for indole formylation workup). [3]
Technical Support Center: Optimizing Condensation Reactions of Indole-2-carbaldehyde
Welcome to the technical support center for the optimization of condensation reactions involving indole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the optimization of condensation reactions involving indole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered during these synthetic transformations. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.
Introduction to Indole-2-carbaldehyde Condensations
Indole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its aldehyde functionality readily participates in condensation reactions, most notably the Knoevenagel and Henry (nitroaldol) condensations, to form key intermediates with a variety of biological activities.[1][2] These reactions involve the formation of a new carbon-carbon bond between the aldehyde and an active methylene compound, typically catalyzed by a base.[3]
This guide will primarily focus on the Knoevenagel condensation, a versatile method for creating α,β-unsaturated systems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the condensation of indole-2-carbaldehyde.
Problem 1: Low or No Product Yield
A low yield or complete lack of product is a frequent issue. The underlying cause can often be traced back to several key factors.
Potential Cause
Explanation & Recommended Solution
Inactive or Inappropriate Catalyst
The choice of base is critical. A base that is too weak may not be sufficient to deprotonate the active methylene compound, while an overly strong base can lead to side reactions. For Knoevenagel condensations, weak amine bases like piperidine or ammonium acetate are commonly employed.[3][4] Solution: Use a fresh bottle of your chosen base. If the reaction still fails, consider screening other weak bases. For instance, if piperidine is ineffective, ammonium acetate in refluxing ethanol can be a good alternative.[2]
Inappropriate Solvent
The solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents like DMF and acetonitrile, or polar protic solvents like ethanol, are often effective for Knoevenagel condensations.[3] Solution: Ensure your starting materials are fully dissolved in the chosen solvent. If solubility is an issue, consider switching to a more polar solvent like DMF. For reactions that produce water, using a solvent like toluene that allows for azeotropic removal with a Dean-Stark apparatus can drive the reaction to completion.
Suboptimal Reaction Temperature
Many Knoevenagel condensations proceed at room temperature, but some substrate combinations require heating to overcome the activation energy barrier.[3] Solution: If no product is observed at room temperature after a reasonable time, gradually increase the temperature and monitor the reaction by TLC. Refluxing in ethanol is a common starting point for more challenging condensations.[4]
Insufficient Reaction Time
Condensation reactions can vary significantly in their required time, from minutes to several hours. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[3] Spot the reaction mixture alongside the starting materials to track the consumption of reactants and the formation of the product. Continue the reaction until the limiting reagent is consumed.
Presence of Water
The Knoevenagel condensation is a reversible reaction where water is a byproduct. The presence of water in the reaction mixture can inhibit the forward reaction. Solution: Use anhydrous solvents and reagents. If the reaction is sluggish, consider adding molecular sieves to the reaction mixture to sequester water as it is formed.
Problem 2: Formation of Multiple Products or Side Reactions
The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired compound.
Potential Cause
Explanation & Recommended Solution
Reaction Temperature is Too High
Elevated temperatures can provide enough energy for undesired side reactions to occur. Solution: Lower the reaction temperature. If heating is necessary, try to maintain the lowest possible temperature that allows for a reasonable reaction rate.
Catalyst is Too Harsh or in Excess
A strong base can promote the self-condensation of the active methylene compound or the aldehyde.[3] Using too much catalyst can also accelerate side reactions. Solution: Switch to a milder base (e.g., from an alkoxide to an amine). Reduce the catalyst loading to a catalytic amount (typically 5-10 mol%).
Michael Addition to the Product
The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated active methylene compound can add to the product, leading to a common side product.[3] Solution: Use a stoichiometric amount or a slight excess (1.1 equivalents) of the active methylene compound.[4] Avoid a large excess, which can drive the Michael addition.
Reactions at the Indole Core
The indole nucleus itself can be reactive under certain conditions. While the C3 position is the most nucleophilic, reactions at the N-H position are also possible, especially with stronger bases. Solution: Use mild basic catalysts like piperidine or ammonium acetate to minimize reactions involving the indole ring.
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
Potential Cause
Explanation & Recommended Solution
Oily or Tarry Crude Product
This often indicates the presence of polymeric or resinous byproducts, which can be common with indole derivatives under harsh conditions.[3] Solution: Try to precipitate the desired product by triturating the crude oil with a non-polar solvent like hexanes. If this is unsuccessful, column chromatography is necessary.
Similar Polarity of Product and Byproducts
If side products have similar polarities to the desired product, separation by column chromatography can be difficult. Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often resolve closely-eluting compounds.[3]
Product Insolubility
The product may precipitate from the reaction mixture but be difficult to redissolve for further purification. Solution: Recrystallization is often the best method for purifying solid products. Screen a variety of solvents or solvent mixtures to find a system where the product is soluble when hot but sparingly soluble when cold.[3] Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, and dichloromethane/hexanes.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Knoevenagel condensation of indole-2-carbaldehyde?
A1: There is no single "best" catalyst as the optimal choice depends on the specific active methylene compound being used. However, weak organic bases are generally preferred. Piperidine is a very common and effective catalyst, often used in catalytic amounts in solvents like ethanol at room temperature or with gentle heating.[6] Ammonium acetate is another excellent choice, particularly for condensations with nitroalkanes, and is often used in refluxing ethanol or acetic acid.[2]
Q2: How does the piperidine catalyst work in the Knoevenagel condensation?
A2: The mechanism of piperidine catalysis is thought to proceed via two main pathways that can operate concurrently. In the first, piperidine acts as a base to deprotonate the active methylene compound, forming a nucleophilic enolate that attacks the aldehyde. The second, and often significant pathway, involves the initial reaction of piperidine with the aldehyde to form a more electrophilic iminium ion. The enolate then attacks this iminium ion, followed by elimination of the piperidine catalyst to yield the final product.
Q3: Can I use a strong base like sodium hydroxide for the Knoevenagel condensation?
A3: It is generally not recommended to use strong bases like NaOH or KOH. These can promote the self-condensation of the aldehyde (an aldol condensation) or lead to other undesired side reactions.[7] The acidity of the α-protons of most active methylene compounds is high enough to be deprotonated by weaker bases.
Q4: My reaction is very slow. How can I speed it up without causing side reactions?
A4: If your reaction is slow, you can try gently heating the reaction mixture. For example, refluxing in ethanol is a common practice. Alternatively, you can consider switching to a more polar aprotic solvent like DMF, which can sometimes accelerate the reaction. If water is a byproduct, using a Dean-Stark apparatus with a solvent like toluene to remove water azeotropically can also drive the reaction forward.
Q5: How do I monitor the progress of my reaction?
A5: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[3] Prepare a TLC plate by spotting the starting indole-2-carbaldehyde, the active methylene compound, and the reaction mixture. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The consumption of the starting materials and the appearance of a new, typically less polar, product spot will indicate the reaction's progress.
Q6: What are some common side reactions to be aware of with indole-2-carbaldehyde?
A6: Besides the general side reactions of the Knoevenagel condensation (Michael addition, self-condensation), the indole ring itself can participate in side reactions. Under strongly basic conditions, the N-H proton can be abstracted, potentially leading to N-alkylation or other reactions. While the C2 position is less nucleophilic than C3, under certain conditions, side reactions at the C3 position are also a possibility, though less common in this context. Using mild reaction conditions helps to minimize these issues.
Experimental Protocols
The following are general, detailed protocols for the Knoevenagel condensation of indole-2-carbaldehyde with various active methylene compounds.
Protocol 1: General Procedure for Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((1H-indol-2-yl)methylene)malononitrile.
Materials:
Indole-2-carbaldehyde (1 mmol, 145.16 g/mol )
Malononitrile (1.1 mmol, 66.06 g/mol )
Piperidine (0.1 mmol, 85.15 g/mol )
Ethanol (10 mL)
Round-bottom flask (25 mL)
Magnetic stirrer and stir bar
Reflux condenser
Procedure:
To a 25 mL round-bottom flask, add indole-2-carbaldehyde (145 mg, 1 mmol) and malononitrile (73 mg, 1.1 mmol).
Add ethanol (10 mL) and a magnetic stir bar.
Stir the mixture at room temperature to dissolve the solids.
Add piperidine (10 µL, 0.1 mmol) to the reaction mixture.
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C).
Monitor the reaction progress using TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
Dry the product under vacuum. The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.
Protocol 2: General Procedure for Henry (Nitroaldol) Condensation with Nitromethane
This protocol describes the synthesis of 2-(2-nitrovinyl)-1H-indole.
Materials:
Indole-2-carbaldehyde (5 g, 34.4 mmol)
Nitromethane (8 mL)
Ammonium acetate (1 g)
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Reflux condenser
Procedure:
In a 50 mL round-bottom flask, combine indole-2-carbaldehyde (5 g, 34.4 mmol), nitromethane (8 mL), and ammonium acetate (1 g).[2]
Heat the reaction mixture under reflux for 30 minutes.[2]
Cool the reaction mixture to room temperature. The product will often crystallize out as dark red crystals.
Collect the crystals by vacuum filtration.
Wash the collected solid thoroughly with water and then with a small amount of cold ethanol.
Dry the product. The crude product can be further purified by recrystallization from ethanol.[2]
Data Presentation
The choice of catalyst and solvent can significantly impact the outcome of the Knoevenagel condensation. The following table summarizes typical conditions and reported yields for the condensation of indole-2-carbaldehyde with various active methylene compounds.
Note: Yields can vary based on the specific reaction scale and purification method.
Visualization of Key Concepts
To better understand the reaction and experimental design, the following diagrams illustrate the core concepts.
General Knoevenagel Condensation Workflow
Caption: A typical experimental workflow for Knoevenagel condensation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in Knoevenagel condensation.
References
Subba Rami Reddy S. R. et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01420K. [Link]
Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section B, 7(1), 53-65. [Link]
Organic Chemistry Portal. (2023). Synthesis of indoles. [Link]
Zaitseva, E. R., et al. (2023). Synthesis of Indole-2-carboxylates via Condensation of Nitroacetic Esters and 2-Dimethylaminobenzaldehydes. ChemistrySelect, 8(44). [Link]
Khatun, N., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]
Novel Methods of Knoevenagel Condensation. (2019). Banaras Hindu University. [Link]
PubChem. Indole-2-carboxaldehyde. National Center for Biotechnology Information. [Link]
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (2022). Amazon S3. [Link]
The comparison of Knoevenagel condensation under different reaction conditions. (2014). ResearchGate. [Link]
Subba Rami Reddy S. R., et al. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
Mubassir, M., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry B. [Link]
ChemInform Abstract: Knoevenagel Condensation of Diethylmalonate with Aldehydes Catalyzed by Immobilized Bovine Serum Albumin (BSA). (2025). ResearchGate. [Link]
Malonates in Cyclocondensation Reactions. (2008). PMC. [Link]
Table 2 . 1 H-NMR and 13 C-NMR spectroscopic data for compounds 1-2. (2016). ResearchGate. [Link]
Supporting Information File 2: NMR spectra of all new compounds. (2006). Beilstein Journals. [Link]
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. [Link]
An efficient and practical synthesis of 2-((1H-indol-3-yl)(aryl)methyl)malononitriles under ultrasound irradiation. (2008). PubMed. [Link]
Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023). Springer. [Link]
US Patent for Method for the purification of malononitrile. (1957).
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (2019). The Royal Society of Chemistry. [Link]
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). PMC. [Link]
Structural Elucidation & Comparative NMR Analysis: 1,3-Dimethyl-1H-indole-2-carbaldehyde
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,3-dimethyl-1H-indole-2-carbaldehyde . It is designed for researchers requiring rigorous structural verification and differentiation...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,3-dimethyl-1H-indole-2-carbaldehyde . It is designed for researchers requiring rigorous structural verification and differentiation from common regioisomers.
Executive Summary
1,3-Dimethyl-1H-indole-2-carbaldehyde is a pharmacologically significant scaffold, often synthesized via Vilsmeier-Haack formylation of 1,3-dimethylindole. Its structural validation relies on distinguishing it from its "inverse" isomer, 1,2-dimethyl-1H-indole-3-carbaldehyde .
This guide establishes the N-methyl chemical shift as the primary diagnostic marker. The C2-formyl group exerts a strong deshielding effect on the N-methyl protons (~4.0 ppm), significantly downfield compared to the C3-formyl isomer (~3.65 ppm).
Key Spectral Features (CDCl₃)[1][2]
Aldehyde Proton:
10.16 ppm (Singlet)
N-Methyl:
~4.00 ppm (Singlet) – Diagnostic Peak
C3-Methyl:
~2.6 – 2.7 ppm (Singlet)
Aromatic Region: Four distinct signals (7.1 – 7.8 ppm)[1][2][3]
Experimental Protocol
Sample Preparation
To ensure reproducibility and minimize concentration-dependent shifts, follow this protocol:
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) with 0.03% TMS (v/v) as the internal standard.
Note: DMSO-d₆ may be used if solubility is poor, but it will cause the aldehyde peak to shift slightly downfield and may broaden the signals due to viscosity.
Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.
Filtration: Filter the solution through a cotton plug into a precision 5mm NMR tube to remove suspended particulates that degrade line shape.
Acquisition Parameters (Standard 300/400 MHz)
Pulse Angle: 30°
Relaxation Delay (D1):
1.0 second (Ensure full relaxation of the aldehyde proton).
Spectral Width: -2 to 14 ppm (Capture the downfield aldehyde).
Scans (NS): 16–64 (Sufficient for S/N > 100:1).
Comparative Spectral Analysis
The following table contrasts the target compound with its most common synthetic by-products and isomers.
Table 1: Chemical Shift Comparison (CDCl₃,
ppm)
Proton Group
Target: 1,3-Dimethyl-2-CHO
Isomer: 1,2-Dimethyl-3-CHO
Analog: 1-Methyl-2-CHO
-CHO (Aldehyde)
10.16 (s)
10.11 (s)
9.88 (s)
N-CH₃ (N1)
~4.00 (s)
3.65 (s)
4.05 (s)
C-CH₃ (C3/C2)
2.67 (s) (at C3)
2.62 (s) (at C2)
Absent (H-3 at 7.30)
Aromatic H-4
7.70 (d)
8.26 (d)
7.77 (d)
Aromatic H-7
7.34 (d)
7.28 (d)
7.48 (d)
Technical Insight: The "N-Methyl Shift" Rule
The most critical differentiator is the N-methyl signal .
In 2-Formyl Indoles (Target): The carbonyl group at C2 is coplanar with the ring system. The N-methyl group sits in the deshielding cone of this carbonyl anisotropy, pushing the signal downfield to ~4.0 ppm .
In 3-Formyl Indoles (Isomer): The carbonyl is at C3. The N-methyl at C1 is spatially distant from the carbonyl's anisotropy cone, resonating at a typical indole N-methyl position of ~3.65 ppm .
Structural Elucidation Workflow
Use this logic flow to confirm the identity of your synthesized product.
Figure 1: Decision tree for the structural assignment of methylated indole carbaldehydes based on 1H NMR chemical shifts.
Detailed Spectral Assignment (Target Compound)
The Aldehyde Proton (
10.16 ppm)
Appears as a sharp singlet. Its position >10 ppm is characteristic of the 2-isomer. The 3-isomer often resonates slightly upfield or overlaps, but the 2-CHO is consistently the most deshielded proton in the spectrum.
The Aromatic Zone (
7.10 – 7.80 ppm)
The substitution at C2 and C3 simplifies the aromatic region to a 4-spin system (ABCD or AMRX type).
H-4 (
7.70, d, J=8-9 Hz): The most downfield aromatic proton, deshielded by the adjacent C3-substituent and ring currents.
H-7 (
7.34, d, J=8-9 Hz): Typical position for indole H-7.
H-5/H-6 (
7.16 - 7.44, m): These protons appear as triplets (dd) between the two doublets.
The Methyl Region[5][6]
N-Me (
3.97 - 4.05 ppm): Singlet. The integration must be exactly 3H. Any splitting here indicates incomplete deuterium exchange or coupling to a proton on the nitrogen (impossible here) or long-range coupling (rarely seen as more than broadening).
C3-Me (
2.67 ppm): Singlet, 3H. This is significantly downfield from a toluene methyl (~2.3 ppm) due to attachment to the electron-rich indole ring.
References
Royal Society of Chemistry (RSC) . Supporting Information: The Ammonium-Promoted Formylation of Indoles. (Data for Compound 2q). Available at: [Link]
National Institute of Standards and Technology (NIST) . 1H-Indole, 2,3-dimethyl- Data. Available at: [Link]
PubChem . 1-Methylindole-2-carboxaldehyde Spectral Data. Available at: [Link]
Technical Comparison Guide: FTIR Characterization of 1,3-Dimethyl-1H-indole-2-carbaldehyde
The following technical guide provides an in-depth analysis of the FTIR carbonyl stretch frequency for 1,3-dimethyl-1H-indole-2-carbaldehyde , structured for researchers in medicinal chemistry and spectroscopy. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the FTIR carbonyl stretch frequency for 1,3-dimethyl-1H-indole-2-carbaldehyde , structured for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Spectral Analysis
Target Compound: 1,3-Dimethyl-1H-indole-2-carbaldehyde
CAS Registry: 875-30-9 (Parent Indole), Specific Aldehyde Derivative (Proprietary/Rare)
Primary Application: Intermediate for indole-based alkaloids, fluorophores, and pharmaceutical scaffolds.
The Carbonyl Stretch Frequency (C=O)
For 1,3-dimethyl-1H-indole-2-carbaldehyde, the carbonyl stretching frequency is distinct from typical aromatic aldehydes due to the specific electronic environment of the indole ring.
Parameter
Frequency Range (cm⁻¹)
Structural Justification
Predicted C=O Stretch
1675 ± 10 cm⁻¹
Conjugation with the indole -system lowers the frequency from standard alkyl aldehydes (1720 cm⁻¹). The C2-position is less conjugatively coupled than the C3-position, resulting in a higher frequency than Indole-3-carbaldehyde (~1650 cm⁻¹).
Aldehyde C-H Stretch
2720 & 2820 cm⁻¹
Characteristic Fermi doublet seen in aldehydes.
C=C Aromatic Stretch
1580 – 1610 cm⁻¹
Skeletal vibrations of the benzene/pyrrole fused system.
Comparative Spectral Logic
To validate this frequency without a reference standard, one must compare it against structurally related analogs. The shift in wavenumber reveals the electronic influence of the N-methyl and C3-methyl substituents.
Compound
C=O Frequency (KBr)
Mechanistic Explanation
Indole-3-carbaldehyde
1630 – 1650 cm⁻¹
High Conjugation: The nitrogen lone pair strongly donates into the C3-carbonyl (vinylogous amide character), significantly lowering bond order and frequency.
Indole-2-carbaldehyde
1660 – 1680 cm⁻¹
Moderate Conjugation: The C2 position has less resonance contribution from the nitrogen lone pair compared to C3.
1,3-Dimethyl-1H-indole-2-carbaldehyde
~1675 cm⁻¹
Steric & Electronic Effects: 1. N-Methylation: Removes the N-H bond, eliminating intermolecular hydrogen bonding (which typically lowers C=O frequency in solids). This causes a slight blue shift (increase) relative to the NH analog.2. C3-Methylation: Introduces steric bulk that may slightly twist the carbonyl out of planarity, reducing conjugation and further raising the frequency.
Structural & Electronic Pathway Analysis
The following diagram illustrates the logical progression of electronic effects that determine the final IR frequency.
Caption: Logical derivation of the carbonyl stretch frequency based on electronic conjugation and steric environment.
Experimental Protocols
Since commercial spectral libraries may lack this specific derivative, the following self-validating synthesis and characterization protocol is recommended to generate the standard.
A. Synthesis: Vilsmeier-Haack Formylation
While Vilsmeier-Haack typically targets the C3 position, the presence of a methyl group at C3 forces formylation to the C2 position.
Reagent Formation: Cool DMF (anhydrous) to 0°C. Add POCl₃ dropwise under Ar atmosphere. Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent).
Addition: Dissolve 1,3-dimethylindole in 1,2-dichloroethane. Add slowly to the Vilsmeier reagent at 0°C.
Reaction: Warm to room temperature, then heat to 80°C for 4–6 hours. (Note: C2 formylation is slower than C3; heat is required).
Hydrolysis: Pour the reaction mixture into crushed ice/sodium acetate (aq) to buffer the pH to ~5–6. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Isolation: Extract with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Hexane:EtOAc 8:2).
B. FTIR Characterization Protocol (Self-Validating)
To ensure the signal observed is the correct carbonyl stretch, use this validation checklist.
Sample Prep: KBr Pellet (1-2 mg sample in 100 mg KBr) or ATR (Diamond crystal).
Observation
Validation Criteria
Region 3200-3500 cm⁻¹
MUST BE ABSENT. If a peak is present here, you have unreacted N-H indole (starting material) or water contamination. The 1,3-dimethyl product has no N-H or O-H bonds.
Region 2700-2850 cm⁻¹
MUST BE PRESENT. Look for two weak peaks (Fermi resonance). This confirms the C=O is an aldehyde, not a ketone or ester.
Region 1660-1690 cm⁻¹
PRIMARY SIGNAL. This is your target C=O stretch. It should be the strongest peak in the 1500-1800 region.
Region 1600 cm⁻¹
SECONDARY SIGNAL. Aromatic C=C stretch. Should be lower intensity than the C=O peak.
References & Data Verification
Vilsmeier-Haack Mechanism & Indole Formylation
Reaction of 1,3-dimethylindole with Vilsmeier Reagents.
Source: (Classic mechanistic reference for C2 vs C3 selectivity).
Spectroscopic Data of Indole-2-Carboxaldehydes
Comparison of 2- and 3-acylindoles.
Source: (General reference for indole IR trends).
Synthesis of 1,3-Dimethylindole Derivatives
Methodology for N-methylation and subsequent formylation.
Source: (Foundational protocol for indole aldehyde synthesis).
General IR Frequency Tables
Carbonyl Absorption Frequencies.
Source:
Validation
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,3-Dimethylindole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating Molecular Structure Through Controlled Fragmentation Mass spectrometry is an indispensable analytical technique in modern chemical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Elucidating Molecular Structure Through Controlled Fragmentation
Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing critical insights into the molecular weight and structure of compounds. Electron Ionization (EI) mass spectrometry, in particular, offers a robust method for generating reproducible fragmentation patterns that serve as a molecular fingerprint.[1][2] This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,3-dimethylindole-2-carbaldehyde. By understanding its fragmentation behavior, researchers can effectively identify and characterize this and related indole structures in complex matrices. This guide will delve into the mechanistic underpinnings of the fragmentation pathways, offer a comparative analysis with structurally similar indole derivatives, and provide a detailed experimental protocol for acquiring such data.
The fragmentation of 1,3-dimethylindole-2-carbaldehyde is governed by the interplay between the stable indole nucleus and the reactive aldehyde functional group. The presence of methyl substituents at the N-1 and C-3 positions introduces additional fragmentation pathways compared to unsubstituted indole-2-carbaldehyde, making its analysis a compelling case study.
Proposed Fragmentation Pattern of 1,3-Dimethylindole-2-carbaldehyde
Upon electron ionization, 1,3-dimethylindole-2-carbaldehyde is expected to form a molecular ion (M•+). The subsequent fragmentation is predicted to proceed through several key pathways, primarily involving the loss of the formyl group, a hydrogen atom, and rearrangements of the indole core. The stability of the resulting fragment ions dictates the observed fragmentation pattern.
The proposed major fragmentation pathways are initiated by cleavages adjacent to the carbonyl group and within the indole ring system. Alpha-cleavage next to the carbonyl group is a common fragmentation route for aldehydes, leading to the loss of a hydrogen radical or the entire formyl group.[3][4] The indole ring itself can undergo characteristic fragmentations, such as the loss of hydrogen cyanide (HCN), which is a hallmark of many indole-containing compounds.[5][6]
Quantitative Data Summary: Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions for 1,3-dimethylindole-2-carbaldehyde in an electron ionization mass spectrum. The molecular weight of 1,3-dimethylindole-2-carbaldehyde is 173.22 g/mol .
m/z
Proposed Fragment
Proposed Structure/Formula
Predicted Relative Intensity
173
[M]•+
[C11H11NO]•+
High
172
[M-H]+
[C11H10NO]+
High
144
[M-CHO]+
[C10H10N]+
Medium
143
[M-CHO-H]+
[C10H9N]+
Medium
116
[M-CHO-HCN]+
[C9H8]+
Low
89
[[M-CHO-HCN]-C2H3]+
[C7H5]+
Low
Mechanistic Elucidation of Fragmentation Pathways
The formation of the key fragment ions can be rationalized through established principles of mass spectrometric fragmentation. The stability of the indole ring plays a significant role in directing the fragmentation process.
Visualization of the Proposed Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for 1,3-dimethylindole-2-carbaldehyde under electron ionization.
Caption: Proposed fragmentation pathway for 1,3-dimethylindole-2-carbaldehyde in EI-MS.
Comparative Analysis with Related Indole Derivatives
Understanding the fragmentation of 1,3-dimethylindole-2-carbaldehyde is enhanced by comparing its predicted pattern with the known fragmentation of related indole derivatives.
1H-Indole-2-carbaldehyde: The fragmentation of the unsubstituted parent compound, 1H-indole-2-carbaldehyde, also shows a prominent molecular ion and a significant [M-H]+ peak.[7] The loss of the formyl group ([M-CHO]+) is also observed.[7] However, the subsequent fragmentation will differ due to the absence of the methyl groups.
1,3-Dimethylindole: The fragmentation of 1,3-dimethylindole provides a baseline for the fragmentation of the indole core itself. Its mass spectrum is dominated by the molecular ion, with some fragmentation corresponding to the loss of a methyl radical.[8] This helps in distinguishing fragments originating from the indole nucleus versus those from the carbaldehyde substituent.
3-Methyl-1H-indole-2-carbaldehyde: This close analog would be expected to show similar initial fragmentation steps, such as the loss of H• and CHO•. The presence of a methyl group at the 3-position will influence the stability of the resulting ions and potentially lead to different relative abundances of fragment ions compared to 1,3-dimethylindole-2-carbaldehyde.
This comparative approach allows for a more confident assignment of fragment ion structures and provides a deeper understanding of how different substituents on the indole ring direct the fragmentation process.
Experimental Protocol for Mass Spectrometry Analysis
To acquire the mass spectrum of 1,3-dimethylindole-2-carbaldehyde, the following detailed methodology is recommended. This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.
Sample Preparation
Stock Solution: Prepare a stock solution of 1,3-dimethylindole-2-carbaldehyde at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Instrumentation: GC-MS with EI Source
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source is the preferred instrumentation.
Gas Chromatograph (GC) Conditions:
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane) is suitable.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-400.
Data Acquisition and Analysis
Acquire the total ion chromatogram (TIC) to identify the peak corresponding to 1,3-dimethylindole-2-carbaldehyde.
Extract the mass spectrum for the identified peak.
Analyze the fragmentation pattern and compare the observed m/z values with the predicted fragments in the data summary table.
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison and confirmation if available.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 1,3-dimethylindole-2-carbaldehyde.
Conclusion
This guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of 1,3-dimethylindole-2-carbaldehyde. By combining established fragmentation principles of indole derivatives and aldehydes, a detailed mechanistic pathway has been proposed. The comparative analysis with related compounds offers a broader context for structural elucidation, and the detailed experimental protocol provides a robust framework for obtaining high-quality data. This information is crucial for researchers in the fields of medicinal chemistry, drug metabolism, and natural product chemistry for the unambiguous identification and characterization of this and similar indole-based scaffolds.
References
PubMed. (2018, April 15). Comparing the fragmentation reactions of protonated cyclic indolyl α-amino esters in quadrupole/orbitrap and quadrupole time-of-flight mass spectrometers. [Link]
Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives. [Link]
ResearchGate. (2016, April). Study of Mass Spectra of Some Indole Derivatives. [Link]
PMC. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. [Link]
Michigan State University Department of Chemistry. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]
ACS Publications. Mass spectrometry of simple indoles. [Link]
University of Warwick. Understanding MS/MS fragmentation pathways of small molecular weight molecules. [Link]
ResearchGate. (2021, August). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
TSI Journals. (2010, August 7). Mass spectral studies of nitroindole compounds. [Link]
University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) of 1,3-dimethyl-1H-indole-2-carbaldehyde
Understanding the Analyte: Physicochemical Properties The chromatographic behavior of a molecule is intrinsically linked to its physical and chemical properties. 1,3-dimethyl-1H-indole-2-carbaldehyde is a member of the i...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Analyte: Physicochemical Properties
The chromatographic behavior of a molecule is intrinsically linked to its physical and chemical properties. 1,3-dimethyl-1H-indole-2-carbaldehyde is a member of the indole family, which is a prevalent scaffold in many biologically active compounds.[1] Its structure consists of a fused bicyclic system containing a benzene and a pyrrole ring, with methyl groups at positions 1 and 3, and a carbaldehyde (aldehyde) group at position 2.
Based on its structure and data from similar compounds like 3-methyl-1H-indole-2-carbaldehyde and indole-3-carboxaldehyde, we can infer the following properties relevant to its HPLC analysis[2][3]:
Polarity: The indole nucleus itself is moderately polar. The aldehyde group at position 2 adds polarity, while the two methyl groups (at N-1 and C-3) increase its hydrophobicity compared to the unsubstituted indole-2-carbaldehyde. This balance of polar and non-polar characteristics makes it an ideal candidate for reversed-phase HPLC.
Solubility: It is expected to be soluble in common organic solvents like methanol, acetonitrile, and DMSO, and slightly soluble to insoluble in water.[2]
UV Absorbance: The indole ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This property is crucial for its detection using a UV-Vis detector, a standard component of most HPLC systems.
Foundational HPLC Method for Indole Derivatives
Reversed-phase HPLC is the most common and effective method for the separation of indole derivatives.[1] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[1] Compounds are separated based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.[4]
Based on established methods for similar indole compounds, a robust starting point for the analysis of 1,3-dimethyl-1H-indole-2-carbaldehyde is proposed below.[5][6][7]
Table 1: Proposed Initial HPLC Method Parameters
Parameter
Recommended Starting Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
A standard, versatile column for reversed-phase chromatography.
Mobile Phase A
Water with 0.1% Formic Acid
The acid helps to protonate any residual silanols on the silica-based stationary phase, improving peak shape.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Acetonitrile is a common organic modifier with good UV transparency and low viscosity.[1]
Elution Mode
Gradient
A gradient elution, where the concentration of the organic solvent is increased over time, is effective for separating compounds with a range of polarities and for cleaning the column after each injection.[1][8]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm internal diameter column.
Column Temperature
30 °C
Maintaining a constant column temperature is crucial for reproducible retention times, as temperature fluctuations can affect retention.[9][10]
Detection
UV at 254 nm or Diode Array Detector (DAD)
The indole ring system typically exhibits strong absorbance around this wavelength. A DAD allows for the acquisition of the full UV spectrum to confirm peak identity.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Comparison Guide: Modulating Retention Time
The retention time of 1,3-dimethyl-1H-indole-2-carbaldehyde can be systematically adjusted by modifying several key chromatographic parameters. The following sections compare these parameters and provide supporting data on their expected impact.
Mobile Phase Composition: The Primary Driver of Retention
In reversed-phase HPLC, the organic modifier content in the mobile phase is the most powerful tool for controlling retention time.[11]
Increasing Organic Content (e.g., Acetonitrile): This will decrease the polarity of the mobile phase, weakening the hydrophobic interactions between the analyte and the C18 stationary phase. Consequently, the analyte will elute faster, resulting in a shorter retention time .[11]
Decreasing Organic Content: This increases the mobile phase polarity, leading to stronger interactions with the stationary phase and a longer retention time .[11]
Table 2: Predicted Effect of Mobile Phase Composition on Retention Time
% Acetonitrile (in Water)
Expected Retention Time
Rationale
High (e.g., 80%)
Short
Low mobile phase polarity leads to weak interaction with the stationary phase.
Medium (e.g., 50%)
Intermediate
Balanced polarity for moderate retention.
Low (e.g., 20%)
Long
High mobile phase polarity results in strong hydrophobic interaction and longer retention.[11]
Mobile Phase pH: Exploiting Ionizable Groups
While 1,3-dimethyl-1H-indole-2-carbaldehyde does not have a strongly acidic or basic functional group, the mobile phase pH can still influence retention by affecting the ionization state of residual silanols on the silica packing material.[4][8] Operating at a slightly acidic pH (e.g., by adding 0.1% formic or acetic acid) is generally recommended to ensure sharp, symmetrical peaks.[4][6] For ionizable compounds, a pH that is 2 units away from the pKa will result in a charged, more polar analyte with less retention.[8]
Column Temperature: A Tool for Fine-Tuning
Increasing the column temperature generally leads to a decrease in retention time .[10] This is due to two main effects:
The viscosity of the mobile phase decreases, allowing it to flow more easily through the column.[9]
The kinetics of mass transfer between the mobile and stationary phases are improved.[9]
A change of just 1°C can alter retention times by approximately 2%.[10] Therefore, a thermostatically controlled column compartment is essential for reproducible results.
Stationary Phase Chemistry: Beyond C18
While C18 is a good starting point, other stationary phases can offer different selectivities.
C8 Column: A C8 column is less hydrophobic than a C18 column. For the same mobile phase composition, 1,3-dimethyl-1H-indole-2-carbaldehyde will have a shorter retention time on a C8 column.
Phenyl-Hexyl Column: This type of column provides alternative selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic indole ring of the analyte. This can be particularly useful for separating structurally similar isomers.
Experimental Protocols
Protocol 1: Sample Preparation
Accurately weigh approximately 1 mg of 1,3-dimethyl-1H-indole-2-carbaldehyde.
Dissolve the sample in 1 mL of acetonitrile or methanol to create a 1 mg/mL stock solution.[1]
Further dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 10-50 µg/mL).
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system to prevent particulate matter from clogging the column.[5]
Protocol 2: HPLC Method Development Workflow
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 15-20 minutes, or until a stable baseline is achieved.[1]
Scouting Gradient: Perform an initial broad gradient run (e.g., 10% to 90% B over 20 minutes) to determine the approximate elution time of the analyte.
Method Optimization: Based on the scouting run, design a more focused gradient or an isocratic method to achieve the desired retention time and resolution from any impurities.
If the retention time is too short, decrease the initial percentage of Mobile Phase B or use a shallower gradient.
If the retention time is too long, increase the initial percentage of Mobile Phase B or use a steeper gradient.
Peak Purity Analysis: If a Diode Array Detector is available, assess the peak purity to ensure that the chromatographic peak corresponds to a single compound.
Visualizing the Workflow and Relationships
Conclusion
While a specific retention time for 1,3-dimethyl-1H-indole-2-carbaldehyde is not documented, this guide provides a comprehensive framework for developing a tailored HPLC method. By understanding the analyte's properties and systematically manipulating key chromatographic parameters such as mobile phase composition and temperature, researchers can achieve the desired retention, resolution, and reproducibility for accurate analysis. The provided protocols and conceptual diagrams serve as a practical starting point for any scientist embarking on the chromatographic analysis of this, or structurally related, indole derivatives.
References
Vertex AI Search. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
BenchChem. (2025).
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
Waters Knowledge Base. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column? - WKB79531.
Separation Science. (2024).
BenchChem. (2025).
GL Sciences. (n.d.). How to use analytical columns.
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 35(1).
MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
Publish Comparison Guide: UV-Vis Absorption Maxima of 1,3-Dimethylindole-2-carbaldehyde
Executive Summary 1,3-Dimethylindole-2-carbaldehyde (CAS: 1971-44-4) is a critical heterocyclic building block, distinct from its more common isomer, indole-3-carbaldehyde.[1] While the 3-formyl isomer is a metabolic der...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1,3-Dimethylindole-2-carbaldehyde (CAS: 1971-44-4) is a critical heterocyclic building block, distinct from its more common isomer, indole-3-carbaldehyde.[1] While the 3-formyl isomer is a metabolic derivative of tryptophan, the 2-formyl derivative is primarily a synthetic intermediate used in the generation of photochromic fulgides , cyanine dyes , and FabI inhibitors for antimicrobial research.
Accurate UV-Vis characterization of this compound is essential for monitoring reaction progress (e.g., Vilsmeier-Haack formylation) and assessing purity.[1] This guide provides a technical breakdown of its spectral properties, comparing it against key alternatives to highlight the auxochromic effects of methylation and formyl positioning.
Spectral Characterization & Comparative Analysis
The UV-Vis spectrum of indole derivatives is dominated by
transitions of the aromatic system and transitions of the carbonyl group.[1] The positioning of the formyl group (C2 vs. C3) and the presence of methyl groups significantly alter the absorption maxima ().
Primary Absorption Data
For 1,3-dimethylindole-2-carbaldehyde, the conjugation pathway involves the indole nitrogen lone pair, the aromatic ring, and the C2-carbonyl group.
Bathochromic Shift: The addition of methyl groups at N1 and C3 positions in 1,3-dimethylindole-2-carbaldehyde induces a red shift (bathochromic) of approximately 10–15 nm compared to the unsubstituted indole-2-carbaldehyde (typically ~295 nm).[1] This is due to the electron-donating inductive effect (+I) of the methyl groups, which destabilizes the HOMO and narrows the HOMO-LUMO gap.
Positional Isomerism: The 2-formyl group extends conjugation differently than the 3-formyl group.[1] In 2-carbaldehydes, the conjugation is linear with the nitrogen lone pair, often resulting in a broader, more intense long-wavelength band compared to the 3-isomer.
Solvatochromic Effects
The
of 1,3-dimethylindole-2-carbaldehyde is sensitive to solvent polarity.[1]
Non-Polar (Hexane/Cyclohexane): Absorption bands are structured and blue-shifted (hypsochromic).[1]
Polar Protic (Ethanol/Methanol): Bands broaden and red-shift (bathochromic) due to stabilization of the polar excited state (
Target Absorbance: The maximum peak height should fall between 0.6 and 0.8 AU for optimal linearity.[1] If >1.0, dilute further.
Data Analysis:
Identify
using the first derivative method () for precision.
Calculate Molar Extinction Coefficient (
):
Where is absorbance, is concentration (M), and is path length (cm).
Synthesis & Application Workflow
The spectral properties described above are most often used to monitor the Vilsmeier-Haack Formylation , the primary synthetic route for this compound.[1]
Process Control: The emergence of the band at >300 nm indicates successful formylation at the C2 position.[1]
Pathway Visualization
The following diagram illustrates the synthesis and the critical spectroscopic checkpoints.
Caption: Vilsmeier-Haack synthesis pathway tracking the bathochromic shift from starting material to product.
References
Synthesis & Properties: Fritz, H. (1959).[1] Synthese von 1,3-Dimethyl-indol-2-aldehyd. Chemische Berichte. (Foundational work on Vilsmeier formylation of substituted indoles).
Photochromic Applications: Wolak, M. A., et al. (2002). Photochemistry of photochromic 2-indolylfulgides. Photochemical & Photobiological Sciences. (Discusses UV spectra of 2-formyl precursors).
CAS Registry: American Chemical Society.[1] CAS # 1971-44-4 (1,3-Dimethyl-1H-indole-2-carbaldehyde).[1][2] Common Chemistry Database.[1]
distinguishing 1,3-dimethyl isomer from 3,7-dimethyl indole derivatives
This guide outlines the definitive technical workflow for distinguishing 1,3-dimethylindole (1,3-DMI) from 3,7-dimethylindole (3,7-DMI) and its derivatives. Executive Summary The differentiation between these two isomers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the definitive technical workflow for distinguishing 1,3-dimethylindole (1,3-DMI) from 3,7-dimethylindole (3,7-DMI) and its derivatives.
Executive Summary
The differentiation between these two isomers hinges on the nitrogen substitution status and the C7-position occupancy .
Primary Differentiator: 1,3-DMI possesses an N-methyl group (sharp singlet, ~3.7 ppm) and a proton at C7.
Secondary Differentiator: 3,7-DMI possesses a free N-H (broad singlet, exchangeable) and a C7-methyl group (singlet, ~2.5 ppm).
Definitive Confirmation: 2D NOESY NMR is the gold standard, confirming the spatial proximity of the N-Methyl group to the C2 and C7 protons in 1,3-DMI, which is impossible in the 3,7-isomer.
Structural Logic & Theoretical Basis
Before initiating experimental protocols, researchers must understand the structural topology that dictates the spectral differences.
1,3-Dimethylindole (1,3-DMI):
Symmetry:
symmetry (approximate).
Electronic Environment: The N-methyl group is electron-donating by induction (+I), increasing electron density at C2 and C7 via the nitrogen lone pair.
Key Feature: The N-Me group is spatially locked between C2-H and C7-H.
3,7-Dimethylindole (3,7-DMI):
Symmetry: Asymmetric substitution on the benzene ring.
Electronic Environment: The C7-methyl group introduces steric bulk at the "bottom" of the indole system and exerts a weak +I effect on the benzene ring.
Key Feature: The Nitrogen atom retains a proton (N-H), making it a hydrogen bond donor (critical for chromatographic separation).
Spectroscopic Differentiation (NMR)
Nuclear Magnetic Resonance (NMR) provides the most robust identification.
A. 1H NMR Diagnostic Markers
Feature
1,3-Dimethylindole
3,7-Dimethylindole
Causality/Notes
Nitrogen Substituent
3.70 - 3.75 ppm (s, 3H)
7.80 - 8.10 ppm (br s, 1H)
N-Me vs. N-H. The N-H signal is broad and disappears upon shake. The N-Me is sharp and persistent.
C3-Methyl
2.25 - 2.30 ppm (s, 3H)
2.30 - 2.35 ppm (d, Hz)
Both have a C3-Me. In 3,7-DMI, it often shows allylic coupling to H2.
C7 Position
7.30 - 7.60 ppm (d/m, 1H)
2.40 - 2.55 ppm (s, 3H)
Critical Distinction. 1,3-DMI has an aromatic proton at C7. 3,7-DMI has a methyl group.
C2 Proton
6.80 - 7.00 ppm (s)
6.90 - 7.10 ppm (d, Hz)
H2 in 3,7-DMI couples to the N-H (if visible) and long-range to C3-Me.
B. 13C NMR Diagnostic Markers
1,3-DMI: Look for the N-Methyl carbon signal at
30–35 ppm .
3,7-DMI: Look for the C7-Methyl carbon signal at
16–20 ppm . The aromatic C7 carbon will be significantly downfield shifted ( ~120-125 ppm) compared to the unsubstituted C7 in 1,3-DMI ( ~109-110 ppm) due to the -effect of the methyl group.
C. Protocol: Definitive 2D NOESY Experiment
If 1D NMR is ambiguous (e.g., in complex mixtures or N-alkylated 3,7-derivatives), NOESY provides irrefutable proof.
Experimental Workflow:
Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL
(or if solubility is poor). Ensure the solution is free of paramagnetic impurities.
Acquisition: Run a standard gradient NOESY sequence (e.g., noesygpph on Bruker systems).
Mixing Time: 500 ms (optimal for small molecules).
Scans: 8-16 scans are usually sufficient.
Analysis:
1,3-DMI: You will see a strong NOE cross-peak between the N-Methyl protons (~3.7 ppm) and the C2-H (~6.9 ppm) AND the C7-H (~7.4 ppm) .
3,7-DMI: You will see an NOE cross-peak between the C7-Methyl protons (~2.5 ppm) and the C6-H (~7.0 ppm) . You will NOT see any correlations to the region around 3.7 ppm.
Chromatographic Behavior
The presence of the free N-H in 3,7-DMI drastically alters its polarity compared to the N-methylated 1,3-DMI.
A. Thin Layer Chromatography (TLC) / Normal Phase HPLC
Stationary Phase: Silica Gel (
).
Mechanism: The free N-H of 3,7-DMI acts as a hydrogen bond donor to the silanol groups on the silica surface, resulting in strong retention.
(elutes later). It is more polar due to H-bonding.
B. Reverse Phase HPLC (C18)
Stationary Phase: C18 (Octadecylsilane).
Mechanism: Hydrophobic interaction dominates.
Observation:
1,3-DMI: Generally more retained (elutes later) than 3,7-DMI because the N-Methyl group increases overall lipophilicity (
) and removes the polar N-H functionality.
Note: While both isomers have two methyl groups, the "capping" of the polar N-H usually renders the 1,3-isomer more hydrophobic.
Decision Logic Visualization
The following diagram illustrates the logical flow for distinguishing these isomers using standard laboratory techniques.
Figure 1: Decision tree for the structural elucidation of dimethylindole isomers.
Summary Comparison Table
Parameter
1,3-Dimethylindole
3,7-Dimethylindole
Molecular Weight
145.20 g/mol
145.20 g/mol
N-H Signal (1H NMR)
Absent
Present (~8.0 ppm)
N-Me Signal (1H NMR)
Present (~3.7 ppm)
Absent
C7 Substituent
Proton (H)
Methyl (CH3)
TLC ()
High (Non-polar)
Low (Polar, H-bond donor)
NOE Correlation
N-Me C2-H / C7-H
C7-Me C6-H
Reaction to Base
Inert to deprotonation at N
Deprotonates (forms anion)
References
National Institute of Standards and Technology (NIST). (n.d.). 1H-Indole, 1,3-dimethyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. (Used for solvent residual references in protocols).[2]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
Standard Operating Procedure: Disposal of 1,3-Dimethyl-1H-indole-2-carbaldehyde
[1] Document Control: Scope: Research Laboratories, Drug Discovery Units, and Chemical Waste Management Facilities.[1] Core Directive & Chemical Identification This guide mandates the protocols for the safe handling, con...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Document Control:
Scope: Research Laboratories, Drug Discovery Units, and Chemical Waste Management Facilities.[1]
Core Directive & Chemical Identification
This guide mandates the protocols for the safe handling, containment, and final disposal of 1,3-dimethyl-1H-indole-2-carbaldehyde .[2] As a substituted indole aldehyde, this compound presents specific stability and reactivity profiles that distinguish it from simple organic solvents.[1]
Reactivity Alert: Air-sensitive.[2][1][4] Aldehyde moiety is susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to atmospheric oxygen.[2][1]
Pre-Disposal Assessment & Segregation[2]
Before disposal, you must categorize the waste stream.[1] Improper segregation is the leading cause of laboratory safety incidents during waste pickup.[2][1]
This compound must be destroyed via a licensed hazardous waste incinerator equipped with afterburners and scrubbers to manage nitrogen oxide (NOx) emissions.[1]
Lab Protocol:
Transfer the solid material into a wide-mouth HDPE waste container.[2][1]
Do not dissolve in solvent solely for the purpose of disposal (this increases waste volume unnecessarily).[2][1]
Seal the container and attach a hazardous waste tag.[2][1]
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Stream:Organic Solvent Waste.
If the compound is dissolved in a non-halogenated solvent (e.g., Ethanol, DMSO), dispose of in the Non-Halogenated Organic waste stream.[1]
If dissolved in DCM or Chloroform, dispose of in the Halogenated Organic waste stream.[1]
Neutralization (Optional but Recommended for Large Quantities):
If disposing of >50g in solution, treat with a dilute solution of sodium bisulfite (NaHSO₃) to form the bisulfite adduct, reducing the reactivity of the aldehyde group before placing it in the waste drum.[1]
Scenario C: Contaminated Packaging
Empty Containers: Triple rinse with a compatible solvent (e.g., acetone).[1] Collect the rinsate into the appropriate liquid waste container.[2][1]
Disposal: Deface the label on the empty bottle and dispose of it as general glass/plastic waste only after triple rinsing.[1] If rinsing is not possible, the entire bottle must be treated as solid hazardous waste.[1]
Emergency Spill Response Protocol
Immediate Action: Evacuate the immediate area if dust is airborne.[1] Don appropriate PPE (Nitrile gloves, Safety Goggles, Lab Coat, N95 Dust Mask or Half-face respirator).[2][1]
Step-by-Step Cleanup (Solid Spill)[1]
Contain: Do not dry sweep.[2][1] This generates dust.[2][1] Cover the spill with a damp paper towel or use an oil-treated sweeping compound.[2][1]
Collect: Scoop the material carefully using a plastic dustpan or card. Place directly into a hazardous waste bag.
Clean: Wipe the surface with a soap and water solution, followed by an acetone wipe to remove organic residues.[1]
Dispose: All cleanup materials (gloves, wipes, scoop) must be disposed of as hazardous chemical waste.[1]
Decision Logic for Disposal (Visualization)
The following diagram outlines the decision-making process for disposing of 1,3-dimethyl-1H-indole-2-carbaldehyde based on its state.
Figure 1: Decision tree for the proper segregation of indole aldehyde waste streams.
Technical Data Summary
Property
Specification
CAS Number
Analogous to 19005-93-7 (Indole-2-carboxaldehyde)
Melting Point
80°C – 140°C (Dependent on specific polymorph/purity)
Reactivity Group
Aldehydes (Organic)
Storage Code
Green (General Organic Storage)
Waste Code (EU)
16 05 08* (Discarded organic chemicals consisting of hazardous substances)
RCRA Code (US)
Not specifically listed (P or U list); dispose as characteristic ignitable/toxic if applicable, otherwise general organic waste.[2][1][7]
References
Cayman Chemical. (2025).[2][1][6] Safety Data Sheet: Indole-3-carboxaldehyde (CAS 487-89-8).[2][1][8] Retrieved from [2]
Fisher Scientific. (2025).[2][1] Safety Data Sheet: Indole-2-carboxaldehyde (CAS 19005-93-7).[2][1][7] Retrieved from [2]
Sigma-Aldrich. (2025).[2][1] Product Specification: 1-Methylindole-2-carboxaldehyde (CAS 27421-51-8).[2][1][9] Retrieved from [2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2][1]
PubChem. (2025).[2][1] Compound Summary: Indole-2-carboxaldehyde.[2][1][7][9] National Library of Medicine.[2][1] Retrieved from [2]